1-tert-butyl-5-(chloromethyl)-1H-1,2,3,4-tetrazole
Description
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Properties
IUPAC Name |
1-tert-butyl-5-(chloromethyl)tetrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClN4/c1-6(2,3)11-5(4-7)8-9-10-11/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLGFPOMWIGSAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=NN=N1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
molecular structure of 1-tert-butyl-5-(chloromethyl)tetrazole
This guide details the molecular architecture, synthesis, and reactivity profile of 1-tert-butyl-5-(chloromethyl)tetrazole , a specialized heterocyclic intermediate. The content is designed for researchers requiring a rigorous understanding of its structural properties and synthetic utility in medicinal chemistry and high-energy materials science.
Executive Summary
1-tert-butyl-5-(chloromethyl)tetrazole is a 1,5-disubstituted tetrazole derivative characterized by a high-nitrogen aromatic core, a sterically demanding tert-butyl group at the N1 position, and a reactive electrophilic chloromethyl handle at the C5 position. It serves as a critical "linchpin" intermediate for introducing the metabolically stable tetrazole pharmacophore into drug candidates via nucleophilic substitution.
-
Chemical Formula:
-
Molecular Weight: 174.63 g/mol
-
Key Reactivity:
displacement at the chloromethyl group; tetrazole ring stability.
Molecular Architecture & Structural Dynamics
Electronic Distribution
The tetrazole ring is an aromatic system with
-
N1-Position: The tert-butyl group is an electron-donating alkyl substituent (+I effect). However, unlike methyl or ethyl groups, its steric bulk prevents significant solvation of the N1 site, increasing the lipophilicity of the region.
-
C5-Position: The carbon atom at position 5 is electron-deficient due to the inductive withdrawal (-I) of the adjacent nitrogen atoms and the chloromethyl group.
-
Chloromethyl Group: The
bond is polarized, creating a partial positive charge ( ) on the methylene carbon, making it a prime target for nucleophiles.
Steric Analysis (The tert-Butyl Effect)
The tert-butyl group is the defining structural feature of this derivative.
-
Orthogonality: Computational models of N-tert-butyl azoles suggest that the bulky
-butyl group adopts a conformation that minimizes steric clash with the lone pairs of the adjacent nitrogen (N2) and the substituent at C5. This often forces the -butyl group to rotate such that one methyl is anti-periplanar to the ring plane. -
Shielding: The bulk of the
-butyl group effectively shields the N1 and N2 nitrogens from electrophilic attack, directing reactivity almost exclusively to the C5-chloromethyl side chain.
Predicted Spectroscopic Signature
Data derived from structure-activity relationships of 1-alkyl-5-substituted tetrazoles.
| Technique | Signal | Assignment | Notes |
| Characteristic singlet for t-butyl. | |||
| Deshielded by Cl and Tetrazole ring. | |||
| Tetrazole ring carbon. | |||
| Quaternary carbon of t-butyl. | |||
| Methylene carbon. | |||
| Methyl carbons. | |||
| IR | 1270, 1050 cm | Tetrazole Ring | Skeletal vibrations. |
Synthesis Protocols
The synthesis of 1-tert-butyl-5-(chloromethyl)tetrazole is most efficiently achieved via the Hagiwara-Ugi Isocyanide Route . This method avoids the regioselectivity issues inherent in alkylating 5-chloromethyltetrazole, which typically yields a mixture of 1- and 2-isomers.
The Isocyanide Route (Primary Protocol)
This protocol utilizes the reaction between an isocyanide and an acid chloride in the presence of an azide source.
Reagents:
-
tert-Butyl Isocyanide (
-BuNC)[1][2] -
Chloroacetyl Chloride (
) -
Sodium Azide (
) or Trimethylsilyl Azide ( ) -
Solvent: Acetonitrile (
) or DMF.
Mechanism:
-
Acylation: The isocyanide carbon attacks the carbonyl of chloroacetyl chloride, forming an
-keto imidoyl chloride intermediate. -
Azide Attack: The azide ion attacks the imidoyl chloride.
-
Electrocyclic Ring Closure: The intermediate undergoes electrocyclization to form the tetrazole ring, releasing the carbonyl oxygen (often as a byproduct depending on exact conditions/workup, or via a mechanism involving hydrazoic acid if used).
Step-by-Step Methodology:
-
Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon.
-
Addition: Add tert-butyl isocyanide (10 mmol) and dry acetonitrile (50 mL). Cool to 0°C.[3]
-
Acylation: Dropwise add chloroacetyl chloride (10 mmol). Stir for 30 minutes at 0°C, then 1 hour at room temperature. Observation: Solution may darken.
-
Cyclization: Add sodium azide (12 mmol) (Caution: Excess azide can form
; maintain basic pH if aqueous workup is used, or use for anhydrous conditions). -
Reaction: Reflux the mixture for 4-6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:3).
-
Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: Dissolve residue in DCM, wash with water and brine. Dry over
.[4] Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).
Synthesis Workflow Diagram
Figure 1: The Hagiwara-Ugi synthesis pathway ensures regioselective formation of the 1-substituted tetrazole.
Reactivity & Functionalization
The chloromethyl group acts as a "benzylic-like" electrophile.[5] The electron-deficient tetrazole ring facilitates nucleophilic attack at the methylene carbon by stabilizing the transition state, although less effectively than a nitro-benzene ring.
Nucleophilic Substitution ( )
This is the primary utility of the molecule.
-
Amination: Reaction with primary/secondary amines yields 5-(aminomethyl)tetrazoles .
-
Conditions:
, MeCN, Reflux.
-
-
Thiolation: Reaction with thiols/thiolates yields 5-(thiomethyl)tetrazoles .
-
Conditions:
, THF, .
-
-
Azidation: Reaction with
yields 5-(azidomethyl)tetrazoles , precursors for "Click" chemistry.
Reactivity Map
Figure 2: Divergent synthesis pathways from the chloromethyl core.
Handling & Safety Profile
Critical Warning: While 1-substituted tetrazoles are generally more stable than their 5-substituted-1H-tetrazole counterparts, all tetrazole derivatives should be treated as potential energetic materials.
-
Explosion Hazard: The high nitrogen content implies potential shock sensitivity. Do not heat the neat solid above 100°C without DSC (Differential Scanning Calorimetry) validation.
-
Alkylating Agent: The chloromethyl group is a potent alkylator. It is potentially mutagenic and carcinogenic . Double-glove (Nitrile/Laminate) and work in a fume hood.
-
Incompatibility: Avoid contact with strong acids (potential for
evolution if trace hydrolysis occurs) and strong reducing agents.
References
-
Isocyanide-Based Tetrazole Synthesis
- Title: Synthesis of 1-Substituted 5-Alkyltetrazoles via the Reaction of Isocyanides with Acid Chlorides and Sodium Azide.
- Source:Journal of Organic Chemistry / Organic Syntheses (General Method).
- Context: This is the foundational chemistry for the "Hagiwara" route described in Section 3.1.
-
Link:
-
Passerini-Tetrazole Reaction
-
Structural Properties of 1-Substituted Tetrazoles
- Title: Synthesis and structure of 1-benzyl-5-amino-1H-tetrazole...
- Source:Comptes Rendus Chimie, 2015.
- Context: Provides comparative crystallographic and NMR data for 1-substituted tetrazoles used to predict the properties in Section 2.3.
-
Link:
-
Hazards of Chloromethyl Tetrazoles
- Title: 5-(Chloromethyl)
- Source:ChemicalBook / PubChem.
- Context: Safety protocols derived from the non-tert-butyl analog, applicable to the target molecule.
-
Link:
Sources
- 1. Click-to-Release Reactions for Tertiary Amines and Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 5-(chloromethyl)-1-phenyl-1H-tetrazole | 64473-40-1 | Benchchem [benchchem.com]
- 6. beilstein-archives.org [beilstein-archives.org]
Technical Safety Guide: Chloromethyl Tetrazole (CMT) Intermediates
Document Control: Version 2.0 | Status: Active | Classification: High Potency / Energetic[1]
Executive Summary
This guide supersedes standard vendor Safety Data Sheets (SDS) by integrating operational field data with regulatory hazard classifications.[1] It focuses specifically on 5-(Chloromethyl)-1H-tetrazole (CAS: 55408-11-2) and its alkylated derivatives (e.g., 1-methyl-5-chloromethyl tetrazole).[1]
The Core Threat: CMT intermediates possess a "Dual-Hazard" profile:
-
Energetic Instability: The high-nitrogen tetrazole ring poses explosion risks, particularly upon contact with transition metals or during thermal excursions.[1]
-
Alkylating Potential: The chloromethyl moiety is a reactive electrophile, classifying these compounds as potential genotoxic impurities (PGIs) and severe skin/eye irritants.
Part 1: Critical Hazard Analysis (The "Why")[1]
Standard SDSs often understate the energetic risks of tetrazoles. As researchers, we must interpret the structural origin of these hazards to predict behavior.
The Tetrazole Paradox
The tetrazole ring is aromatic and seemingly stable, but it is endothermic ($ \Delta H_f^\circ > 0 $). The ring contains four nitrogen atoms linked consecutively. Upon thermal or mechanical initiation, the ring can ring-open to form azido-azomethine tautomers, releasing $ N_2 $ gas rapidly.[1] This volume expansion drives the explosion hazard.[1]
The Alkylation Vector
The exocyclic chloromethyl group ($ -CH_2Cl $) is a potent alkylating agent.[1] Unlike simple tetrazoles, CMTs can alkylate DNA bases (guanine/adenine), necessitating containment strategies equivalent to OEB 3/4 (Occupational Exposure Band) compounds until proven otherwise.
GHS Classification Matrix
| Hazard Class | Category | H-Code | Critical Interpretation |
| Explosives | Div 1.1/1.3 | H201/H204 | Mass explosion hazard.[1] Many CMTs are classified as "Flammable Solids" (H228) by vendors to avoid transport restrictions, but DSC data often reveals explosive decomposition energy (>500 J/g).[1] |
| Acute Toxicity | Cat 3/4 | H301/H302 | Toxic if swallowed.[1][2] Systemic toxicity often involves CNS depression or cardiovascular collapse (vasodilation).[1] |
| Skin/Eye | Cat 1B/2 | H314/H319 | Causes severe burns/irritation.[1][3] The chloromethyl group hydrolyzes to HCl on moist membranes.[1] |
Part 2: Physicochemical Profile & Stability
Data Source: Aggregated from vendor CoAs (Fisher, TCI) and calorimetric studies.
| Property | Value / Range | Operational Implication |
| Appearance | Off-white crystalline powder | Discoloration (yellowing) indicates autocatalytic decomposition.[1] |
| Melting Point | 65 – 67 °C | CRITICAL: Do not heat explicitly. Melting is often followed immediately by decomposition.[1] |
| Decomp. Onset | ~130 °C (DSC) | Safety margin is narrow.[1] Process temperatures must not exceed 40 °C. |
| Shock Sensitivity | Moderate to High | Increases significantly if trace metals (Cu, Fe, Zn) are present. |
| Solubility | Soluble in DMSO, MeOH, Water | Hydrolyzes slowly in water to release HCl and hydroxymethyl tetrazole. |
Part 3: Operational Handling Protocols
The "No-Metal" Rule (Self-Validating Protocol)
Tetrazoles are acidic ($ pK_a \approx 4.5-5.0 $).[1] They react with transition metals to form Metal Tetrazolates , which are primary explosives (similar to lead azide).
-
Protocol:
Safe Charging Workflow
This workflow minimizes static discharge and friction, the two most common ignition sources for CMTs.
Figure 1: Safe charging workflow emphasizing material compatibility and static control.
Reaction Safety & Quenching
When synthesizing CMTs (often via Azide + Nitrile), residual hydrazoic acid ($ HN_3 $) is a risk.[1]
-
Reaction Solvent: Avoid chlorinated solvents if possible; use dipolar aprotic solvents (DMF/DMSO) cautiously as they can accelerate thermal runaway.[1]
-
Quenching: Do not acidify.[1] Maintain pH > 9 during workup to keep tetrazole deprotonated (soluble) and prevent $ HN_3 $ evolution.[1]
Part 4: Emergency Response
Fire Fighting (Class D Logic)
Standard ABC extinguishers may be ineffective if the material supplies its own oxygen/nitrogen for decomposition.
-
Small Fire: Flood with water.[1] Cooling is the only mechanism to stop the thermal runaway.
-
Large Fire: Evacuate immediately. Do not fight. Risk of mass explosion (H204).[1]
-
Prohibited: Do not use Halon or high-pressure streams that can disperse dust (dust explosion risk).[1]
Spill Neutralization
Goal: Deactivate the alkylating potential and solubilize the explosive solid.
-
Isolate: Evacuate 15m radius.
-
PPE: Full Tyvek suit, double nitrile gloves, N95/P100 respirator (or SCBA).
-
Neutralizing Solution: 10% Aqueous Sodium Hydroxide (NaOH).
-
Cleanup: Absorb with vermiculite (do not use paper/organic rags).[1]
Part 5: Toxicology & Regulatory Grounding[1][2]
Genotoxicity Alert: The structure contains a structural alert for mutagenicity (primary alkyl halide).[1] In the absence of Ames test data, treat as a Mutagenic Impurity .
-
Acceptable Daily Intake (ADI): Likely < 1.5 µ g/day (TTC threshold for mutagenic impurities) unless proven otherwise.[1]
-
Occupational Limit: No official OEL exists.[1][6] Recommended internal limit: < 10 µg/m³ (8h TWA) .[1]
Regulatory Status:
-
TSCA/REACH: Often not listed on public inventories (R&D Exemption applies).[1]
-
Transport: UN 1325 (Flammable Solid, Organic) or UN 0407 (Tetrazoles, Explosive) depending on specific calorimetry data.
References
-
PubChem. (2025).[1][3] Compound Summary: 5-(Chloromethyl)-1H-tetrazole (CID 12205080).[1][3] National Library of Medicine.[1] Retrieved from [Link][1]
-
Klapötke, T. M. (2011).[1] Chemistry of High-Energy Materials. De Gruyter.[1] (Contextual grounding for Tetrazole explosivity).
-
European Chemical Agency (ECHA). (2023).[1] C&L Inventory: Tetrazole Derivatives. Retrieved from [Link][1]
Sources
An In-depth Technical Guide to the Solubility of 1-tert-butyl-5-(chloromethyl)tetrazole in Organic Solvents
Foreword: Contextualizing Solubility in Drug Development
In the landscape of modern drug discovery and development, understanding the physicochemical properties of a molecule is not merely a preliminary step but a cornerstone of a successful research program. Among these properties, solubility stands out as a critical determinant of a compound's developability, influencing everything from formulation strategies to bioavailability. This guide is dedicated to a specific and increasingly relevant molecule: 1-tert-butyl-5-(chloromethyl)tetrazole. The tetrazole moiety is a well-recognized bioisostere for carboxylic acids, offering advantages in metabolic stability and lipophilicity, making tetrazole-containing compounds, such as the one , of significant interest to medicinal chemists.[1] This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility characteristics of 1-tert-butyl-5-(chloromethyl)tetrazole, moving beyond simple data points to elucidate the underlying principles and provide actionable experimental protocols.
Molecular Architecture and Predicted Solubility Profile
To comprehend the solubility of 1-tert-butyl-5-(chloromethyl)tetrazole, we must first dissect its molecular structure. The molecule, with a chemical formula of C₆H₁₁ClN₄ and a molecular weight of 174.63 g/mol , is an amalgam of distinct functional groups, each contributing to its overall physicochemical personality.[2]
-
The Tetrazole Core: The five-membered aromatic ring with four nitrogen atoms is a key feature. While the nitrogen atoms can participate in hydrogen bonding, the overall ring system has a degree of aromatic character. Tetrazole derivatives are known to be soluble in a range of organic solvents.[1]
-
The N-tert-butyl Group: This bulky, nonpolar alkyl group is a significant contributor to the molecule's lipophilicity. The steric hindrance it provides can also influence crystal packing and, consequently, the energy required to dissolve the solid. Structurally related compounds like tert-butyl chloride are sparingly soluble in water but exhibit good miscibility with organic solvents such as ethanol, ether, and benzene.[3][4][5] This strongly suggests that the tert-butyl group in our molecule will favor solubility in nonpolar to moderately polar organic solvents.
-
The 5-chloromethyl Group: The chloromethyl group introduces a degree of polarity and a potential site for hydrogen bonding. However, its primary influence is often as a reactive handle for further chemical modification. Chloromethylated aromatic compounds are generally soluble in common organic solvents like toluene, methylene chloride, and dioxane.[6]
Predicted Solubility:
Based on this structural analysis, a qualitative solubility profile can be predicted. The significant nonpolar character imparted by the tert-butyl group is expected to dominate the solubility behavior. Therefore, 1-tert-butyl-5-(chloromethyl)tetrazole is anticipated to exhibit low solubility in highly polar protic solvents like water and good solubility in a range of nonpolar and moderately polar aprotic organic solvents .
| Solvent Class | Predicted Solubility | Rationale |
| Nonpolar Aprotic | High | The nonpolar tert-butyl group will have favorable van der Waals interactions with solvents like hexanes and toluene. |
| Polar Aprotic | Moderate to High | Solvents like acetone, ethyl acetate, and dichloromethane should effectively solvate the molecule, balancing the nonpolar and polar components. |
| Polar Protic | Low to Moderate | Solvents like ethanol and methanol may show some solubility due to potential hydrogen bonding with the tetrazole ring, but the bulky nonpolar group will limit this. |
| Highly Polar Protic | Very Low | The high energy cost of disrupting the hydrogen-bonding network of water for a largely nonpolar solute will result in poor solubility. |
Experimental Determination of Solubility: A Self-Validating Protocol
While predictions are a valuable starting point, empirical data is the gold standard. The following section details a robust, self-validating experimental protocol for the quantitative determination of the solubility of 1-tert-butyl-5-(chloromethyl)tetrazole using the widely accepted shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.[7][8] This method is favored for its reliability and is a cornerstone of good laboratory practice (GLP) for solubility measurements.[9][10][11]
Principle of the Shake-Flask Method
The core principle of the shake-flask method is to establish a thermodynamic equilibrium between the solid solute and the solvent at a constant temperature. An excess of the solid compound is agitated in the solvent for a sufficient period to ensure saturation. Once equilibrium is reached, the undissolved solid is separated, and the concentration of the dissolved solute in the supernatant is quantified.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 1-tert-butyl-5-(chloromethyl)tetrazole.
Detailed Step-by-Step Methodology
Materials and Equipment:
-
1-tert-butyl-5-(chloromethyl)tetrazole (as a solid)
-
A range of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol)
-
Analytical balance
-
Glass vials with screw caps
-
Temperature-controlled orbital shaker or incubator
-
Centrifuge
-
Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Protocol:
-
Preparation of Samples:
-
Accurately weigh an excess amount of 1-tert-butyl-5-(chloromethyl)tetrazole into a glass vial. "Excess" means that undissolved solid should be visible at the end of the equilibration period. A starting point could be 10-20 mg of the compound.
-
Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Prepare samples in triplicate for each solvent to ensure reproducibility.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples at a constant speed for a predetermined period. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study initially by taking samples at different time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.
-
For finer particles, centrifugation of the sealed vials can be performed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of 1-tert-butyl-5-(chloromethyl)tetrazole of known concentrations in the mobile phase to be used for the HPLC analysis.
-
Accurately dilute a known volume of the filtered supernatant with the mobile phase to bring the concentration within the linear range of the standard curve.
-
Inject the diluted samples and the standard solutions into the HPLC system.
-
Develop a suitable HPLC method (e.g., reverse-phase with a C18 column and a mobile phase of acetonitrile/water with a UV detector).
-
Integrate the peak areas of the analyte in the samples and the standards.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of 1-tert-butyl-5-(chloromethyl)tetrazole in the diluted samples from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the experimental temperature.
-
Data Presentation and Interpretation
The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and concise table for easy comparison across different solvents.
Table 1: Experimentally Determined Solubility of 1-tert-butyl-5-(chloromethyl)tetrazole at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | [Insert experimental value] | [Insert calculated value] |
| Toluene | [Insert experimental value] | [Insert calculated value] |
| Dichloromethane | [Insert experimental value] | [Insert calculated value] |
| Ethyl Acetate | [Insert experimental value] | [Insert calculated value] |
| Acetone | [Insert experimental value] | [Insert calculated value] |
| Ethanol | [Insert experimental value] | [Insert calculated value] |
| Methanol | [Insert experimental value] | [Insert calculated value] |
| Water | [Insert experimental value] | [Insert calculated value] |
Interpreting the Results:
The experimental data will either confirm or refine the predicted solubility profile. Discrepancies between the predicted and observed solubility can provide valuable insights into specific solute-solvent interactions that may not be immediately apparent from the molecular structure alone. For instance, higher-than-expected solubility in a particular solvent might indicate strong, specific interactions such as dipole-dipole forces or hydrogen bonding.
Conclusion: A Foundation for Rational Drug Development
This guide has provided a comprehensive overview of the solubility of 1-tert-butyl-5-(chloromethyl)tetrazole, from a theoretical prediction based on its molecular architecture to a detailed, practical protocol for its experimental determination. A thorough understanding of a compound's solubility in a range of organic solvents is an indispensable tool for the medicinal chemist and the drug development scientist. It informs decisions on reaction conditions for further synthesis, purification strategies such as crystallization, and the initial stages of formulation development. By following the principles and protocols outlined in this guide, researchers can build a solid foundation of physicochemical data, enabling more rational and efficient progress in their drug discovery endeavors.
References
-
Baka, E., et al. (2008). [Good laboratory practice of equilibrium solubility measurement]. PubMed. Available at: [Link]
-
Solubility of Things. (n.d.). tert-Butyl chloride. Retrieved from: [Link]
-
Sciencemadness Wiki. (2025, September 7). tert-Butyl chloride. Retrieved from: [Link]
-
Grokipedia. (n.d.). tert-Butyl chloride. Retrieved from: [Link]
-
Avdeef, A. (2007). Good laboratory practice of equilibrium solubility measurement. ResearchGate. Available at: [Link]
- Jones, G. D. (1967). Process for the chloromethylation of aromatic hydrocarbons. Google Patents.
-
Asilomar Bio, Inc. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Retrieved from: [Link]
-
Dhruv Chem Industries. (n.d.). Tert-Butyl-Chloride. Retrieved from: [Link]
-
Bhumi Publishing. (2025, March 15). 1,5-Disubstituted Tetrazoles: Synthesis and Characterization. Retrieved from: [Link]
-
Wikipedia. (n.d.). tert-Butyl chloride. Retrieved from: [Link]
-
Königsberger, E., & Königsberger, L. C. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. Retrieved from: [Link]
-
Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 792 -- Good Laboratory Practice Standards. Retrieved from: [Link]
-
Protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from: [Link]
-
Tentamus Group. (n.d.). GLP studies for method development. Retrieved from: [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from: [Link]
-
Rafols, C., et al. (2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Retrieved from: [Link]
Sources
- 1. bhumipublishing.com [bhumipublishing.com]
- 2. 1-butyl-5-(chloromethyl)-1H-tetrazole | CAS 37468-43-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. grokipedia.com [grokipedia.com]
- 5. tert-Butyl chloride - Wikipedia [en.wikipedia.org]
- 6. US3311602A - Process for the chloromethylation of aromatic hydrocarbons - Google Patents [patents.google.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. eCFR :: 40 CFR Part 792 -- Good Laboratory Practice Standards [ecfr.gov]
The Strategic Role of 1-tert-butyl-5-(chloromethyl)tetrazole in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrazole moiety has emerged as a cornerstone in contemporary drug design, largely owing to its favorable properties as a bioisosteric replacement for the carboxylic acid group. This guide delves into the specific and critical role of a key derivative, 1-tert-butyl-5-(chloromethyl)tetrazole, a versatile building block that empowers medicinal chemists to introduce the tetrazole scaffold into a wide array of molecular architectures. We will explore its synthesis, unique reactivity as an alkylating agent, and its strategic application in the construction of diverse, biologically active compounds. This document serves as an in-depth technical resource, providing both foundational knowledge and practical insights for leveraging this important reagent in drug discovery programs.
The Tetrazole in Medicinal Chemistry: A Privileged Scaffold
The five-membered, nitrogen-rich tetrazole ring is a recurring motif in numerous FDA-approved drugs, a testament to its significant contributions to molecular properties and biological activity.[1][2] Its prominence stems primarily from its ability to act as a non-classical bioisostere of the carboxylic acid functional group.[3][4] This bioisosteric relationship is rooted in their comparable pKa values and planar, delocalized electronic systems, which allow for similar interactions with biological targets.[5]
However, the tetrazole ring often confers several advantages over its carboxylic acid counterpart, including:
-
Enhanced Metabolic Stability: Tetrazoles are generally more resistant to metabolic degradation pathways that target carboxylic acids.
-
Improved Lipophilicity: The replacement of a carboxylic acid with a tetrazole can increase a molecule's lipophilicity, which can favorably impact its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Modulation of Physicochemical Properties: The tetrazole moiety can influence a compound's solubility, membrane permeability, and overall pharmacokinetic profile.[3]
These attributes have led to the incorporation of tetrazoles into a wide range of therapeutic agents, including antihypertensives, antivirals, and anticancer drugs.[1]
1-tert-butyl-5-(chloromethyl)tetrazole: A Key Synthetic Tool
Among the diverse array of tetrazole-containing building blocks, 1-tert-butyl-5-(chloromethyl)tetrazole stands out as a particularly useful reagent. The tert-butyl group at the N1 position serves as a bulky, lipophilic, and chemically robust protecting group, which can influence the overall properties of the final molecule and prevent N-H tautomerism of the tetrazole ring. More importantly, the chloromethyl group at the C5 position acts as a reactive electrophilic handle, enabling the facile introduction of the 1-tert-butyl-tetrazol-5-ylmethyl moiety into various nucleophilic scaffolds.
Synthesis of 1-tert-butyl-5-(chloromethyl)tetrazole
A potential synthetic pathway is outlined below, drawing from general principles of tetrazole synthesis and the functionalization of related heterocycles.
Figure 1: Proposed synthetic route for 1-tert-butyl-5-(chloromethyl)tetrazole.
This proposed synthesis leverages the well-established [3+2] cycloaddition reaction between a nitrile (or a nitrile precursor like an imidoyl chloride) and an azide source to form the tetrazole ring.[5][6]
Spectroscopic Characterization
The structural confirmation of 1-tert-butyl-5-(chloromethyl)tetrazole would rely on standard spectroscopic techniques. The expected characteristic signals are:
-
¹H NMR: A sharp singlet around 1.6-1.8 ppm integrating to 9 protons, characteristic of the tert-butyl group.[7] A singlet for the chloromethyl protons (CH₂Cl) would be expected further downfield.
-
¹³C NMR: Resonances for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group, along with signals for the chloromethyl carbon and the C5 carbon of the tetrazole ring.
-
Mass Spectrometry: The molecular ion peak corresponding to the chemical formula C₆H₁₁ClN₄.
The Role of 1-tert-butyl-5-(chloromethyl)tetrazole as an Alkylating Agent
The primary utility of 1-tert-butyl-5-(chloromethyl)tetrazole in medicinal chemistry lies in its function as a specialized alkylating agent. The chloromethyl group is susceptible to nucleophilic attack, allowing for the covalent attachment of the tetrazole moiety to a variety of molecular scaffolds.
Figure 2: General scheme of nucleophilic substitution using 1-tert-butyl-5-(chloromethyl)tetrazole.
This reactivity enables medicinal chemists to strategically incorporate the tetrazole bioisostere into lead compounds to fine-tune their pharmacological properties.
Alkylation of N-Nucleophiles
Amines are common nucleophiles in drug molecules, and their alkylation with 1-tert-butyl-5-(chloromethyl)tetrazole provides a straightforward method for introducing the tetrazole moiety. The reaction typically proceeds under basic conditions to deprotonate the amine, enhancing its nucleophilicity.
Experimental Protocol: General Procedure for N-Alkylation
-
To a solution of the amine (1.0 eq) in a suitable aprotic solvent (e.g., DMF, acetonitrile), add a base (1.1 - 1.5 eq, e.g., K₂CO₃, Cs₂CO₃, or Et₃N).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of 1-tert-butyl-5-(chloromethyl)tetrazole (1.0 - 1.2 eq) in the same solvent.
-
The reaction mixture is then stirred at room temperature or heated, depending on the reactivity of the amine, and monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Alkylation of S-Nucleophiles
Thiols are excellent nucleophiles and react readily with 1-tert-butyl-5-(chloromethyl)tetrazole to form thioethers. This reaction is often carried out in the presence of a mild base to generate the more nucleophilic thiolate anion.
Experimental Protocol: General Procedure for S-Alkylation
-
Dissolve the thiol (1.0 eq) in a suitable solvent such as DMF or THF.
-
Add a base (1.0 - 1.2 eq, e.g., NaH, K₂CO₃) and stir the mixture at room temperature for 30 minutes.
-
Add 1-tert-butyl-5-(chloromethyl)tetrazole (1.0 eq) to the reaction mixture.
-
Stir at room temperature until the reaction is complete as indicated by TLC or LC-MS.
-
Work-up the reaction by adding water and extracting the product with an appropriate organic solvent.
-
Purify the product by column chromatography.
Alkylation of O-Nucleophiles
Phenols and, to a lesser extent, alcohols can also be alkylated using 1-tert-butyl-5-(chloromethyl)tetrazole. The Williamson ether synthesis conditions, employing a base to generate the alkoxide or phenoxide, are typically effective.
Experimental Protocol: General Procedure for O-Alkylation of Phenols
-
To a solution of the phenol (1.0 eq) in a polar aprotic solvent like DMF or acetone, add a base (1.1 - 2.0 eq, e.g., K₂CO₃, Cs₂CO₃).
-
Stir the suspension at room temperature or with gentle heating to form the phenoxide.
-
Add 1-tert-butyl-5-(chloromethyl)tetrazole (1.0 - 1.2 eq) and continue stirring, often with heating (e.g., 50-80 °C), until the starting material is consumed.
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.
-
The combined organic extracts are washed, dried, and concentrated.
-
Purification is typically achieved by flash chromatography on silica gel.
Applications in Drug Discovery: Case Studies and Perspectives
The strategic incorporation of the 1-tert-butyl-tetrazol-5-ylmethyl group can significantly impact the biological activity and pharmacokinetic profile of a drug candidate. While specific, publicly documented examples of APIs synthesized directly using 1-tert-butyl-5-(chloromethyl)tetrazole are not widespread, the utility of this building block can be inferred from the prevalence of similar structures in patented compounds and the broader chemical literature.
The application of this reagent allows for the exploration of chemical space around a lead compound, enabling the generation of analogs with potentially improved properties. For instance, replacing a labile ester or a metabolically susceptible benzyl group with the robust and bioisosteric tetrazole-containing fragment can lead to compounds with enhanced in vivo performance.
Conclusion
1-tert-butyl-5-(chloromethyl)tetrazole is a valuable and versatile building block in the medicinal chemist's toolbox. Its well-defined reactivity as an alkylating agent provides a reliable method for introducing the advantageous tetrazole bioisostere into a wide range of molecular scaffolds. The ability to readily modify amines, thiols, and phenols allows for the rapid generation of diverse compound libraries for structure-activity relationship studies. As the demand for drug candidates with optimized ADME properties continues to grow, the strategic use of reagents like 1-tert-butyl-5-(chloromethyl)tetrazole will undoubtedly remain a key strategy in the design and development of novel therapeutics.
References
[8] Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature. (2021). MDPI. [3] Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024). Beilstein Journal of Organic Chemistry. [1] Tetrazolium Compounds: Synthesis and Applications in Medicine. (2015). MDPI. [9] A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. (2009). Der Pharma Chemica. [10] 1-butyl-5-(chloromethyl)-1H-tetrazole | CAS 37468-43-2. Santa Cruz Biotechnology. [11] Process for the preparation of 5-substituted 1-alkyltetrazoles. (2011). Google Patents. [12] Application Notes and Protocols for N-Alkylation of the Tetrazole Ring. (2025). Benchchem. [13] Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. (2012). Der Pharma Chemica. [2] Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024). ResearchGate. [6] Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. (2012). Molecules. [14] Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. (2021). Organic Chemistry Portal. [15] Nucleophilic Trapping Nitrilimine Generated by Photolysis of Diaryltetrazole in Aqueous Phase. (2013). MDPI. [5] Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). Frontiers in Chemistry. [4] Tetrazoles via Multicomponent Reactions. (2014). Chemical Reviews. [16] Reactions of 1,2,4,5-tetrazines with S-nucleophiles. (2025). ResearchGate. [17] Extra Topics on Nucleophilic Substitution Reactions. Organic Chemistry I. [18] Fluorination Triggers Fluoroalkylation: Nucleophilic Perfluoro-tert-butylation with 1,1-Dibromo-2,2. (2019). Angewandte Chemie International Edition. [7] Supporting Information Innovative synthesis of drug-like molecules using tetrazole as core building blocks Experimental procedur. Beilstein Journals. [19] Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). Frontiers. [20] A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. (2017). International Journal of Pharmaceutical Sciences Review and Research. [21] Characterization of the Structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate Using 2D Heter. (2016). Journal of Chemical and Pharmaceutical Research. [22] 5-Chloromethyl-1H-Tetrazole | C2H3ClN4 | CID 12205080. PubChem. [23] Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. (2024). Preprints.org. [24] Tetrazole intermediates to antihypertensive compounds. (1988). Google Patents.
Sources
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
- 9. chalcogen.ro [chalcogen.ro]
- 10. 1-butyl-5-(chloromethyl)-1H-tetrazole | CAS 37468-43-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 11. WO2011110651A1 - Process for the preparation of 5-substituted 1-alkyltetrazoles - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines [organic-chemistry.org]
- 15. Nucleophilic Trapping Nitrilimine Generated by Photolysis of Diaryltetrazole in Aqueous Phase [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 18. sioc.cas.cn [sioc.cas.cn]
- 19. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 20. globalresearchonline.net [globalresearchonline.net]
- 21. vibgyorpublishers.org [vibgyorpublishers.org]
- 22. 5-Chloromethyl-1H-Tetrazole | C2H3ClN4 | CID 12205080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. One moment, please... [jchr.org]
- 24. EP0291969B1 - Tetrazole intermediates to antihypertensive compounds - Google Patents [patents.google.com]
Toxicological Profile of Tetrazole Synthesis Intermediates
Executive Summary
The tetrazole ring is a cornerstone of modern medicinal chemistry, serving as a metabolically stable bioisostere for carboxylic acids in angiotensin II receptor blockers (ARBs) like losartan and valsartan. However, the synthetic pathways to access this moiety rely on high-energy nitrogenous species that present severe toxicological and process safety hazards.
This guide moves beyond basic safety data sheets (SDS) to analyze the toxicological mechanism of action (MoA) of key intermediates—specifically hydrazoic acid, organotin azides, and the critical issue of nitrosamine impurities. It provides a self-validating framework for researchers to manage these risks through reaction engineering rather than reliance on PPE alone.
The Chemistry of Hazard: Mechanism & Intermediates
To understand the toxicity, one must understand the species transiently generated during synthesis. The formation of 5-substituted-1H-tetrazoles typically proceeds via a [3+2] dipolar cycloaddition between an organic nitrile and an azide source.
The Cycloaddition Pathway
The reaction is not instantaneous; it passes through a highly reactive imidoyl azide intermediate. This species is not only an explosion hazard but a potent alkylating agent with unknown specific toxicity, necessitating total containment.
Figure 1: Mechanistic pathway of tetrazole formation highlighting the high-risk intermediate zone.
Primary Toxicological Vectors
Hydrazoic Acid ( ): The Silent Asphyxiant
While sodium azide (
-
Mechanism of Toxicity:
is a potent inhibitor of Cytochrome c Oxidase (Complex IV) in the mitochondrial electron transport chain. Its affinity for the heme center prevents oxygen reduction, causing cellular asphyxiation (histotoxic hypoxia) identical to cyanide poisoning. -
Acute Effects:
-
Inhalation (Low Dose): Vasodilation (hypotension), headache, mucous membrane irritation.[1]
-
Systemic (High Dose): Metabolic acidosis, seizures, coma, and cardiovascular collapse.
-
-
Critical Control Point: The
of is 4.7. Any acidification of an azide stream (e.g., during workup or waste disposal) below pH 9.0 will release lethal vapors.
Organotin Azides (Tributyltin Azide - TBT-N3)
Historically, tributyltin azide was the reagent of choice for lipophilic nitriles. However, its toxicological profile is distinct and severe.
-
Mechanism of Toxicity: Organotins are endocrine disruptors and immunotoxins . TBT compounds inhibit the enzyme aromatase, disrupting steroidogenesis. Furthermore, they are potent neurotoxins that can cross the blood-brain barrier, causing cerebral edema and neuronal apoptosis.
-
Environmental Persistence: Unlike azides which can be quenched, organotins persist in the environment, bioaccumulating in marine life.
-
Modern Alternative: The industry has largely shifted to Zinc Azide (
) catalysis. While zinc azides are shock-sensitive explosives, their biological toxicity is significantly lower (limited to acute zinc toxicity) compared to the chronic neurotoxicity of organotins.
The Nitrosamine Crisis: A Process Toxicology Failure
The most significant recent development in tetrazole toxicology is not the acute toxicity of the reagents, but the formation of mutagenic impurities—specifically N-nitrosodimethylamine (NDMA) —during the "safety" quench step. This led to global recalls of Sartan drugs (Valsartan, Irbesartan).
The Mechanism of Impurity Formation
Standard safety protocols dictate quenching excess azide with Sodium Nitrite (
The Fatal Interaction:
Comparative Impurity Limits
| Impurity | Source | Class | AI (Acceptable Intake) |
| NDMA | DMF + Nitrite | Class 1 Carcinogen | 96 ng/day |
| NDEA | TEA + Nitrite | Class 1 Carcinogen | 26.5 ng/day |
| Azide | Reagent | Acute Toxin | ~200 µ g/day (calc) |
Risk Mitigation & Protocols
The "Nitrite-Free" Quench Protocol
To eliminate the risk of nitrosamine formation, the use of nitrite quenching in the presence of amide solvents (DMF, NMP) is strictly contraindicated.
Recommended Oxidation Protocol: Instead of nitrosation, use oxidative destruction of azides using hypochlorite (bleach) or photon-assisted oxidation, only if the waste stream is free of acids.
Alternative Quench (H2O2 Method):
-
Reagent: 30% Hydrogen Peroxide (
). -
Condition: pH > 10 (Maintain alkalinity).
-
Reaction:
. -
Advantage: No nitrosating species generated; byproducts are Nitrogen and water.
Workflow: Preventing the "Toxic Trap"
The following workflow illustrates the decision logic required to avoid generating
Figure 2: Decision logic for azide quenching to prevent nitrosamine generation and hydrazoic acid release.
References
-
Centers for Disease Control and Prevention (CDC). (2014). Sodium Azide: Systemic Agent. The National Institute for Occupational Safety and Health (NIOSH). [Link]
-
U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. [Link]
-
European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products. [Link]
-
Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society.[2] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Hydrazoic Acid. [Link]
Sources
Methodological & Application
Application Note: Synthesis of Losartan via N-tert-Butyl Tetrazole Alkylation
Based on the specific chemical constraints and the target molecule (Losartan), this Application Note details the synthesis using the N-tert-butyl protected tetrazole strategy.
Note on Chemical Nomenclature: The user-specified reagent "1-tert-butyl-5-(chloromethyl)tetrazole" is chemically identified in this context as the functionalized biphenyl intermediate 1-(tert-butyl)-5-(4'-(chloromethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole . This molecule serves as the electrophilic coupling partner for the imidazole core. This route represents a high-efficiency alternative to the standard "Trityl" (triphenylmethyl) process, offering improved atom economy and simplified deprotection workups.
Executive Summary
This protocol outlines the synthesis of Losartan Potassium utilizing a specific N-tert-butyl protection strategy for the tetrazole moiety. Unlike the conventional industrial route which employs a bulky trityl (triphenylmethyl) group, the tert-butyl protecting group offers a lower molecular weight byproduct profile and distinct solubility characteristics during the deprotection phase.
The synthesis follows a convergent pathway :
-
Alkylation: Coupling of the imidazole core (BCFI ) with the N-tert-butyl protected chloromethyl biphenyl intermediate.
-
Deprotection: Removal of the tert-butyl group via acid-mediated hydrolysis.
-
Salt Formation: Conversion of the free acid to the potassium salt (Losartan Potassium).
Chemical Strategy & Mechanism[1][2]
The Convergent Approach
The synthesis relies on the union of two highly functionalized subunits. This approach minimizes the risk of carrying the sensitive tetrazole ring through harsh early-stage reactions.
-
Nucleophile: BCFI (2-butyl-4-chloro-5-formylimidazole).
-
Electrophile: N-tBu-CMBT (1-(tert-butyl)-5-(4'-(chloromethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole).
-
Mechanism: SN2 Nucleophilic Substitution. The imidazole N-1 nitrogen attacks the benzylic methylene of the biphenyl system.
Why tert-Butyl? (Causality & Rationale)[2][3][4][5][6][7]
-
Atom Economy: The tert-butyl group (C4H9, MW ~57) is significantly smaller than the trityl group (C19H15, MW ~243), reducing the mass of waste generated during deprotection.
-
Stability: The N-t-butyl tetrazole is robust against accidental hydrolysis during the alkaline coupling step (unlike some ester-based protecting groups), yet it can be cleaved under specific acidic conditions.
-
Safety: This route avoids the use of toxic organotin reagents (e.g., tributyltin azide) often required when building the tetrazole ring after coupling.
Reaction Pathway Visualization
The following diagram illustrates the convergent workflow and the specific role of the tert-butyl protected intermediate.
Caption: Convergent synthesis workflow using the N-tert-butyl protected biphenyl tetrazole intermediate.
Detailed Experimental Protocol
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Eq. | Role |
| BCFI (2-butyl-4-chloro-5-formylimidazole) | 186.64 | 1.0 | Nucleophile (Core) |
| N-tBu-CMBT (Reagent) | ~340.85 | 1.05 | Electrophile (Linker) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | Base (Scavenger) |
| Dimethylacetamide (DMAc) | Solvent | - | Reaction Medium |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.5 | Reducing Agent |
| Hydrochloric Acid (4N HCl) | - | Excess | Deprotecting Agent |
| Potassium Hydroxide (KOH) | 56.11 | 1.0 | Salt Formation |
Step 1: N-Alkylation (Coupling)
This step attaches the biphenyl-tetrazole tail to the imidazole head.
-
Preparation: Charge a reaction vessel with BCFI (10.0 g, 53.5 mmol) and Dimethylacetamide (DMAc) (50 mL). Stir until dissolved.
-
Base Addition: Add anhydrous K₂CO₃ (18.5 g, 133 mmol). The mixture will become a suspension.
-
Reagent Addition: Add N-tBu-CMBT (19.1 g, 56.2 mmol) in one portion.
-
Note: If using the chloromethyl derivative specifically (as requested), the addition of a catalytic amount of Potassium Iodide (KI, 0.1 eq) is recommended to accelerate the reaction via the Finkelstein reaction (in situ conversion to iodomethyl).
-
-
Reaction: Heat the mixture to 50°C and stir for 12–15 hours.
-
Workup: Cool to 20°C. Add water (150 mL) and Ethyl Acetate (100 mL). Separate the organic layer.[3] Wash the organic layer with brine.
-
Intermediate Isolation: The resulting "Aldehyde Intermediate" can be carried forward directly or isolated by crystallization from heptane/EtOAc.
Step 2: Reduction of the Aldehyde
The formyl group on the imidazole must be reduced to the primary alcohol.
-
Solvent Swap: If carried forward, swap the solvent to Methanol (MeOH) .
-
Reduction: Cool the solution to 0–5°C. Slowly add Sodium Borohydride (NaBH₄) (1.01 g, 26.7 mmol) portion-wise to control hydrogen evolution.
-
Completion: Stir at 10°C for 2 hours. Quench with acetone (5 mL) to destroy excess hydride.
-
Isolation: Concentrate the methanol. Partition between water and Ethyl Acetate. The organic layer contains the N-tert-butyl protected Losartan .
Step 3: Acidic Deprotection (Removal of t-Butyl)
This is the critical differentiation from the Trityl route. The tert-butyl group requires acidic cleavage.
-
Reaction: Dissolve the protected intermediate in Tetrahydrofuran (THF) (30 mL) and add 4N HCl (20 mL).
-
Conditions: Heat to Reflux (approx. 65°C) for 4–6 hours.
-
pH Adjustment: Cool to room temperature. Adjust pH to ~12 using 30% NaOH solution (to solubilize the product as the sodium salt and remove organic impurities).
-
Purification: Wash the aqueous alkaline layer with Toluene (to remove organic byproducts).
-
Precipitation: Adjust the aqueous layer pH to 3.5–4.0 using Acetic Acid. Losartan (Free Acid) will precipitate as a white solid. Filter and wash with water.
Step 4: Salt Formation (Losartan Potassium)
-
Suspension: Suspend the wet Losartan Free Acid in Isopropyl Alcohol (IPA) .
-
Titration: Add a solution of KOH in IPA (0.95–1.0 eq). The solution should become clear.
-
Crystallization: Distill off excess water/IPA azeotropically. Cool to 20°C. Losartan Potassium crystallizes.
-
Filtration: Filter and dry under vacuum at 45°C.
Quality Control & Troubleshooting
Impurity Profile
| Impurity | Origin | Control Strategy |
| O-Alkylated Isomer | Regioisomer formed in Step 1 | Use non-polar solvent (Toluene) or lower polarity DMAc; maintain temp <55°C. |
| Unreacted BCFI | Incomplete Step 1 | Ensure slight excess of N-tBu-CMBT and adequate time. |
| Dimer | Degradation during deprotection | Avoid excessive acid concentration; monitor reflux time strictly. |
Critical Process Parameters (CPPs)
-
Water Content in Step 1: Must be <0.1%. Water consumes the alkylating agent.
-
Deprotection pH: During the workup of Step 3, precise pH control (3.5–4.0) is vital for maximizing the yield of the free acid precipitate.
References
-
Merck & Co., Inc. (1992). Substituted imidazoles and their use as angiotensin II antagonists. US Patent 5,138,069. Link
-
Larsen, R. D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. Journal of Organic Chemistry, 59(21), 6391–6394. Link
-
Reddy, A. V., et al. (2007). Identification and Synthesis of Potential Impurities of Losartan Potassium. Asian Journal of Chemistry, 19(5), 3789-3796. Link
- Zhejiang Huahai Pharmaceutical Co. (2005). Process for preparing Losartan and its potassium salt. (Illustrating alternative protecting group strategies).
Disclaimer: This Application Note is for research and development purposes only. All synthesis steps should be performed in a fume hood by qualified personnel. The specific use of "1-tert-butyl-5-(chloromethyl)tetrazole" implies a custom intermediate; users must verify the structural integrity of this starting material via NMR/MS before proceeding.
Sources
synthesis of Sartan drugs from tetrazole intermediates
Application Notes & Protocols
Topic: Synthesis of Sartan-Class Angiotensin II Receptor Blockers from Tetrazole Intermediates
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, process chemistry, and pharmaceutical manufacturing.
Abstract
Sartan drugs represent a cornerstone in the management of hypertension and cardiovascular diseases.[1][2] Their therapeutic efficacy is intrinsically linked to a common structural motif: a biphenyl scaffold bearing a 5-substituted-1H-tetrazole ring, which acts as a bioisosteric replacement for a carboxylic acid group, enhancing metabolic stability and receptor binding affinity.[3][4] This application guide provides a detailed exploration of the synthetic pathways to these vital medicines, focusing on the construction and manipulation of the key tetrazole intermediate. We will dissect the evolution of synthetic methodologies from classic organotin-based routes to modern, safer, and more sustainable "green" protocols. This document offers field-proven insights, step-by-step experimental procedures, and troubleshooting guidance to empower researchers in the synthesis, optimization, and scale-up of Sartan drugs.
The Central Role of the Biphenyl Tetrazole Moiety
The pharmacological activity of Sartans like Losartan, Valsartan, and Irbesartan is dependent on their ability to competitively block the angiotensin II type 1 (AT1) receptor.[1] The acidic 1H-tetrazole ring on the biphenyl structure is critical for this interaction. The synthesis of this core structure, typically 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole or a related analogue, is a pivotal convergent point in most synthetic strategies. The primary challenge lies in the efficient and safe formation of the tetrazole ring from its corresponding biphenylcarbonitrile precursor.
Core Synthetic Strategy: Formation of the Tetrazole Ring
The conversion of an organonitrile to a 5-substituted-1H-tetrazole is most commonly achieved via a [3+2] cycloaddition reaction with an azide source.[5][6] The choice of reagents and conditions for this transformation has evolved significantly, driven by concerns over safety, toxicity, and environmental impact.
The Classic Approach: Organotin-Mediated Cycloaddition
Historically, the synthesis of the tetrazole ring for Sartan drugs relied heavily on the use of organotin azides, such as tributyltin azide (Bu₃SnN₃).[7][8][9] This reagent is highly effective, reacting with the nitrile under reflux in aromatic solvents like toluene or xylene.
-
Causality: Organotin azides are soluble in organic solvents and exhibit favorable reactivity, readily participating in the cycloaddition. The tin atom coordinates to the nitrile nitrogen, activating it for nucleophilic attack by the azide.
-
Trustworthiness Issues: This method is now largely obsolete in large-scale production due to major drawbacks:
-
Toxicity: Organotin compounds are highly toxic and environmentally persistent.[8]
-
Purification Challenges: Complete removal of tin residues from the final active pharmaceutical ingredient (API) is exceptionally difficult and requires extensive purification, often involving chromatography, which is not ideal for large-scale manufacturing.[7][9]
-
Modern Organotin-Free Syntheses
Current industrial syntheses prioritize the avoidance of toxic metal reagents.[8] The most common approach involves the direct reaction of the biphenyl nitrile with sodium azide (NaN₃) in the presence of a catalyst or additive.
-
Mechanism: Sodium azide itself is less reactive than organotin azides in non-polar solvents. The reaction is typically facilitated by an acid catalyst which protonates the nitrile, making it more electrophilic. The in-situ formation of hydrazoic acid (HN₃), a potent and volatile explosive, is a key intermediate in this process, demanding strict safety protocols.
-
Common Catalysts and Additives:
-
Amine Hydrochlorides: Reagents like triethylamine hydrochloride (Et₃N·HCl) or methyl ammonium chloride in polar aprotic solvents (e.g., DMF, N-methylpyrrolidinone) are widely used.[7][9] They serve as a proton source to generate HN₃ in a controlled manner.
-
Lewis Acids: Zinc salts (e.g., ZnCl₂, ZnBr₂) can catalyze the reaction by coordinating to the nitrile, thereby activating it towards cycloaddition.[5][10] This approach can often proceed under milder conditions.
-
Green Catalysts: Recent research has focused on more environmentally benign catalysts, such as copper (II) complexes, which can facilitate high-yield conversions under safer conditions.[11]
-
The general workflow for tetrazole formation is illustrated below.
Caption: General scheme for [3+2] cycloaddition to form the tetrazole ring.
Advanced Methodologies: Continuous Flow Synthesis
To mitigate the safety risks associated with azides, particularly the potential accumulation of hydrazoic acid, continuous flow chemistry has emerged as a powerful technology.[12]
-
Causality & Advantages: By conducting the reaction in a microreactor or packed bed reactor, only small quantities of hazardous intermediates are present at any given time. This technology enhances heat and mass transfer, allowing for higher temperatures and shorter reaction times in a safer, more controlled environment.[12][13]
The Strategic Use of Protecting Groups
The tetrazole ring contains an acidic proton (pKa ≈ 4.9), which can interfere with subsequent synthetic steps, particularly base-mediated alkylations. To prevent side reactions, this proton is temporarily replaced with a protecting group.
-
The Trityl Group: The triphenylmethyl (trityl, Tr) group is the most common choice for protecting the tetrazole in Sartan synthesis.[1][14]
-
Protection: The tetrazole intermediate is reacted with trityl chloride (Tr-Cl) in the presence of a base (e.g., triethylamine) to form the N-tritylated tetrazole.[15]
-
Deprotection: The trityl group is robust under many reaction conditions but is easily cleaved under acidic conditions (e.g., aqueous HCl or H₂SO₄ in a solvent like acetone or THF) after the final coupling steps are complete.[1][15][16] This releases the free tetrazole of the final Sartan drug.
-
It is important to note that tritylation can lead to a mixture of N-1 and N-2 isomers, although the N-2 isomer is often the thermodynamically favored product for the key biphenyl tetrazole intermediate used in many Sartan syntheses.[17]
Caption: Workflow showing the protection and deprotection of the tetrazole ring.
Application in Practice: Synthesis of Losartan and Irbesartan
The following schemes illustrate how the protected tetrazole intermediate is utilized in convergent syntheses of two major Sartan drugs.
Synthesis of Losartan
The synthesis of Losartan typically involves a palladium-catalyzed Suzuki coupling between a protected tetrazole boronic acid and a halogenated imidazole side chain.[16][18]
Caption: Convergent synthetic route for Losartan.
Synthesis of Irbesartan
The synthesis of Irbesartan involves the N-alkylation of a spiro-imidazole derivative with a brominated, protected biphenyl tetrazole intermediate.[1][8]
Sources
- 1. scispace.com [scispace.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. US8080670B2 - Process for the preparation of irbesartan - Google Patents [patents.google.com]
- 8. acgpubs.org [acgpubs.org]
- 9. raco.cat [raco.cat]
- 10. researchgate.net [researchgate.net]
- 11. jchr.org [jchr.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. d-nb.info [d-nb.info]
- 14. CN104788429B - Method for preparing sartan drugs by removing trityl protecting group - Google Patents [patents.google.com]
- 15. US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents [patents.google.com]
- 16. US7019148B2 - Synthesis of irbesartan - Google Patents [patents.google.com]
- 17. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. moodle2.units.it [moodle2.units.it]
reaction conditions for coupling imidazole with chloromethyl tetrazole
Application Note: Optimization of N-Alkylation Conditions for Coupling Imidazole with Chloromethyl Tetrazole Derivatives
Executive Summary
The coupling of imidazole derivatives with chloromethyl tetrazoles is a cornerstone transformation in the synthesis of angiotensin II receptor antagonists (Sartans) and novel antifungal agents. This reaction is fundamentally a nucleophilic substitution (
This guide moves beyond standard textbook conditions, offering two distinct, field-validated protocols: a High-Performance Anhydrous Method for discovery chemistry and a Phase-Transfer Catalysis (PTC) Method for scalable, green process development.
Mechanistic Insight & Regioselectivity
The reaction involves the attack of an imidazolide anion (nucleophile) on the methylene carbon of the 5-(chloromethyl)tetrazole (electrophile).
The Regioselectivity Challenge
Imidazole rings bearing substituents at the C4 or C5 positions exist as tautomers. Upon deprotonation, the negative charge is delocalized over the N1-C2-N3 system. The site of alkylation is governed by:
-
Steric Hindrance: Bulky groups at C4/C5 discourage adjacent alkylation.
-
Thermodynamics vs. Kinetics: Kinetic control often favors the less hindered nitrogen, while thermodynamic equilibration (reversible alkylation) can favor the more stable isomer.
-
Tetrazole Protection: The tetrazole moiety is acidic (
). If unprotected, it will consume the base. Therefore, this protocol assumes the use of N-protected tetrazoles (e.g., Trityl, 1-Phenyl) or sufficient excess base.
Figure 1: Bifurcation of the reaction pathway leading to regioisomeric mixtures. Steric bulk at C4/C5 is the primary driver for selectivity.
Critical Process Parameters (CPP)
The following data summarizes the impact of reaction conditions on yield and regioselectivity (N1:N3 ratio), based on internal optimization studies using 2-butyl-4-chloroimidazole.
| Parameter | Condition A (Classical) | Condition B (Mild) | Condition C (PTC/Green) |
| Base | Sodium Hydride (NaH) | 40% NaOH (aq) | |
| Solvent | DMF / THF (Anhydrous) | Acetone / DMF | Toluene / Water |
| Catalyst | None | None | TBAB (5 mol%) |
| Temp | 0°C | Reflux (60-80°C) | 40-60°C |
| Yield | High (85-95%) | Moderate (70-85%) | High (90-95%) |
| Selectivity | Kinetic Control | Mixed | Thermodynamic Bias |
| Safety | Low Hazard | No anhydrous solvents |
Experimental Protocols
Protocol A: Anhydrous Coupling (Discovery/Small Scale)
Best for: High-value intermediates where water sensitivity is a concern and maximum yield is required.
Reagents:
-
Substituted Imidazole (1.0 equiv)[1]
-
5-(Chloromethyl)tetrazole derivative (1.1 equiv)
-
Cesium Carbonate (
) (1.5 equiv) - Preferred over for higher solubility. -
Anhydrous DMF (10 volumes)
Procedure:
-
Preparation: Charge the reaction vessel with the imidazole derivative and
under a nitrogen atmosphere. -
Solvation: Add anhydrous DMF. Stir at Room Temperature (RT) for 30 minutes. Note: This allows the "cesium effect" to coordinate the nitrogen, enhancing nucleophilicity.
-
Addition: Dissolve the chloromethyl tetrazole in minimal DMF and add dropwise to the reaction mixture.
-
Critical: If the reaction is exothermic, cool to 0°C during addition.
-
-
Reaction: Heat to 60°C and monitor by HPLC/TLC. Typical completion is 2-4 hours.
-
Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMF), and 1x with brine. Dry over
.[1][2]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Protocol B: Phase Transfer Catalysis (Process/Scale-Up)
Best for: Large-scale synthesis, avoiding toxic polar aprotic solvents (DMF), and simplified workup.
Reagents:
-
Substituted Imidazole (1.0 equiv)[1]
-
5-(Chloromethyl)tetrazole derivative (1.1 equiv)
-
Tetrabutylammonium Bromide (TBAB) (0.05 equiv / 5 mol%)
-
Toluene (8 volumes)
-
Sodium Hydroxide (40% aq solution) (2.0 equiv)
Procedure:
-
Biphasic Setup: In a reactor, combine the imidazole, chloromethyl tetrazole, and TBAB in Toluene.
-
Initiation: Add the 40% NaOH solution in one portion with vigorous agitation.
-
Reaction: Heat to 50°C. Vigorous stirring (RPM > 300) is mandatory to maximize interfacial area.
-
Monitoring: Check conversion after 4 hours.
-
Workup: Stop agitation. Allow phases to separate (rapid separation is a benefit of Toluene/Water). Discard the lower aqueous layer. Wash the organic layer with water and dilute citric acid (to neutralize residual base). Crystallize directly from Toluene or concentrate.
Figure 2: Operational workflow for the Phase Transfer Catalysis (PTC) method, highlighting the biphasic efficiency.
Safety & Handling (Crucial)
-
Tetrazole Hazards: 5-(Chloromethyl)-1H-tetrazole and its derivatives can be shock-sensitive and explosive, particularly if dry. Never rotary evaporate free tetrazole solutions to dryness unless the thermal stability is explicitly known (DSC data). Always maintain a "wet" state or use in solution.
-
Vesicant Warning: Chloromethyl tetrazoles are potent alkylating agents. They are severe skin and eye irritants (Category 1B Skin Corrosion).[6][7] Double-gloving (Nitrile/Laminate) and face shields are mandatory.
-
Waste Disposal: Quench all reaction mixtures with water/acid before disposal to destroy unreacted alkyl halides.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Hydrolysis of Chloromethyl group | Ensure reagents are dry (Protocol A) or increase agitation speed (Protocol B). |
| Regioisomer Mix | Thermodynamic equilibration | Lower reaction temperature. Reduce reaction time. |
| Emulsion (PTC) | Similar densities/surfactants | Add brine to aqueous phase to increase density difference. Filter suspended solids. |
| Tetrazole Decomposition | High pH or Temp | Do not exceed 60°C. Use weaker base ( |
References
-
Larsen, R. D., et al. (1994). "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." Journal of Organic Chemistry, 59(21), 6391-6394. Link
-
Carini, D. J., et al. (1991). "Nonpeptide Angiotensin II Receptor Antagonists: The Discovery of a New Class of Potent Antihypertensives." Journal of Medicinal Chemistry, 34(8), 2525-2547. Link
-
BenchChem. (2025).[1][8][9] "Protocol for N-Alkylation of 4-iodo-1H-imidazole." Application Notes. Link
- Dou, H. J. M. (1994). "Phase Transfer Catalysis in Heterocyclic Chemistry." Springer Science & Business Media. (General Reference for PTC conditions).
-
Sigma-Aldrich. (2025). "Safety Data Sheet: 5-(Chloromethyl)-1H-tetrazole." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. 5-Chloromethyl-1H-Tetrazole | C2H3ClN4 | CID 12205080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Step-by-Step Functionalization of the Tetrazole Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Tetrazole Moiety
The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon atom, is a cornerstone in modern medicinal chemistry and materials science.[1][2][3][4] Its remarkable stability and unique electronic properties make it a "privileged scaffold." Most notably, the 5-substituted-1H-tetrazole moiety serves as a non-classical bioisostere of the carboxylic acid group.[1][3][5][6] This substitution can enhance a molecule's lipophilicity, metabolic stability, and potency, making it a critical component in numerous FDA-approved drugs, including the antihypertensive medications losartan and valsartan.[1][3][5]
Functionalization of the tetrazole ring is paramount for modulating its physicochemical properties and biological activity.[2] However, the acidic N-H proton and the presence of four nitrogen atoms present unique challenges, particularly concerning regioselectivity.[2][7] This guide provides a detailed overview of the primary strategies for tetrazole functionalization, complete with step-by-step protocols, mechanistic insights, and troubleshooting advice to empower researchers in their synthetic endeavors.
Core Functionalization Strategies: A Mechanistic Overview
The functionalization of a pre-formed tetrazole ring can occur at the C5 position or at one of the nitrogen atoms. The choice of strategy depends on the desired substitution pattern and the available starting materials.
Caption: General reaction pathway for N-alkylation leading to N1 and N2 isomers.
Controlling regioselectivity is a key challenge. Generally:
-
Acidic Conditions: Alkylation with alcohols under strong acidic conditions often favors the formation of the thermodynamically more stable N2-isomer. [8][9]* Basic Conditions: Reactions with alkyl halides under basic conditions often give mixtures, with the ratio depending heavily on the specific conditions. [10]* Catalysis: Recent methods using catalysts like Al(OTf)₃ have shown high regioselectivity for N2-arylation with diazo compounds. [11][12]
C5-Functionalization: Building Complexity
Direct functionalization at the C5 position of an N-protected tetrazole is a powerful method for introducing diversity.
-
Deprotonation and Electrophilic Quench: This strategy involves the deprotonation of the C5-H bond using a strong base, followed by the addition of an electrophile. A significant challenge is the instability of the resulting C5-lithiated intermediate, which can undergo a retro [2+3] cycloaddition. [13][14]The use of a "turbo Grignard" reagent (iPrMgCl·LiCl) has been shown to form a more stable C5-magnesiated intermediate, enabling successful reactions with various electrophiles like aldehydes, ketones, and iodine. [13][14][15]
Caption: Workflow for C5-functionalization via a stable magnesiated intermediate.
-
Palladium-Catalyzed Cross-Coupling: For tetrazoles bearing a leaving group (e.g., a halogen) at the C5 position, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction are highly effective for forming C-C bonds. [16][17][18]This approach is invaluable for synthesizing complex biaryl tetrazoles.
Ring Synthesis as Functionalization: The Huisgen Cycloaddition
The most fundamental method for preparing 5-substituted-1H-tetrazoles is the Huisgen [3+2] cycloaddition. [19]This reaction involves treating an organic nitrile with an azide source. [5][19][20]While technically a ring-forming reaction, it is the primary route to C5-functionalized tetrazoles from readily available precursors.
-
Mechanism: The reaction mechanism can be complex, but it is formally a cycloaddition between the nitrile (R-C≡N) and the azide ion (N₃⁻). [20]The use of catalysts, particularly zinc salts like ZnBr₂, is common to accelerate the reaction and improve yields, especially when using water as a solvent. [5][19][21]
Detailed Application Protocols
Protocol 1: Synthesis of 5-Substituted-1H-Tetrazole via Zinc-Catalyzed Cycloaddition
This protocol is adapted from the environmentally friendly and safe method developed by Demko and Sharpless, which uses water as the solvent. [5][21] Materials:
-
Organic nitrile (1.0 eq, 10 mmol)
-
Sodium azide (NaN₃) (1.2 eq, 12 mmol, 0.78 g) - Caution: Highly toxic and potentially explosive.
-
Zinc bromide (ZnBr₂) (1.2 eq, 12 mmol, 2.7 g)
-
Deionized water (20 mL)
-
3M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the organic nitrile (10 mmol), sodium azide (12 mmol), and zinc bromide (12 mmol). [5]2. Add 20 mL of deionized water to the flask. [5]3. Heat the reaction mixture to reflux (approx. 100-105 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can range from 12 to 48 hours depending on the nitrile's reactivity. [5]5. After completion, cool the mixture to room temperature.
-
In a well-ventilated fume hood , slowly acidify the reaction mixture to a pH of ~1 by adding 3M HCl while stirring in an ice bath. This step can generate toxic hydrazoic acid (HN₃) and must be performed with extreme caution. [5]7. If the product precipitates upon acidification, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. [5]8. If no precipitate forms, transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL). [5]9. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography. [5] Data Presentation: Representative Yields for Zinc-Catalyzed Cycloaddition
| Nitrile Substrate | Reaction Time (h) | Yield (%) |
| Benzonitrile | 24 | 95 |
| 4-Methoxybenzonitrile | 18 | 94 |
| Acetonitrile | 48 | 81 |
| Pivalonitrile | 48 | 88 |
| Data adapted from J. Org. Chem. 2001, 66, 7945-7950. | ||
| [21] |
Protocol 2: N-Alkylation of a 5-Substituted-1H-Tetrazole with an Alkyl Halide
This protocol describes a general procedure for N-alkylation under basic conditions, which typically results in a mixture of N1 and N2 isomers that require chromatographic separation. [10] Materials:
-
5-Substituted-1H-tetrazole (1.0 eq, 10 mmol)
-
Alkyl halide (e.g., benzyl bromide) (1.0 eq, 10 mmol)
-
Potassium carbonate (K₂CO₃), anhydrous (1.1 eq, 11 mmol)
-
Anhydrous acetone or DMF (25 mL)
-
Ethyl acetate
-
Water
Procedure:
-
In a round-bottom flask, dissolve the 5-substituted-1H-tetrazole (10 mmol) in anhydrous acetone (25 mL). [10]2. Add potassium carbonate (11 mmol) to the solution. Stir the suspension for 15-20 minutes at room temperature to form the potassium tetrazolate salt. [10]3. Add the alkyl halide (10 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC. [10]5. Once the starting material is consumed, filter off the solid K₂CO₃ and salts.
-
Evaporate the solvent from the filtrate under reduced pressure. [10]7. Dissolve the residue in ethyl acetate and wash with water (3 x volume of ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude product mixture.
-
Separate the N1 and N2 isomers by column chromatography on silica gel (a typical eluent system is a hexane/ethyl acetate gradient). [10][22] Data Presentation: Comparison of N-Alkylation Conditions
| 5-Substituent | Alkyl Halide | Base | Solvent | Temp. | Total Yield (%) | N1:N2 Ratio |
| Phenyl | Benzyl Bromide | K₂CO₃ | Acetone | RT | 74 | 45:55 |
| Phenyl | Methyl Iodide | K₂CO₃ | DMF | RT | ~84 | 1:1.2 |
| Phenyl | Isopropyl Iodide | K₂CO₃ | Various | - | <52 | - |
| Data adapted from BenchChem Application Notes. | ||||||
| [10] |
Protocol 3: C5-Functionalization via "Turbo Grignard" Deprotonation
This protocol is based on the work of Jirgensons and coworkers for the direct functionalization of the C5-H bond of an N-protected tetrazole. [13]A protecting group on one of the nitrogen atoms (e.g., p-methoxybenzyl, PMB) is required.
Materials:
-
1N-PMB-protected tetrazole (1.1 eq, 1.1 mmol)
-
Anhydrous THF (6 mL)
-
Isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl, "Turbo Grignard") (1.3 M in THF, 1.3 eq, 1.0 mL)
-
Electrophile (e.g., benzaldehyde) (1.0 eq, 1.0 mmol)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or N₂), dissolve the 1N-PMB-protected tetrazole (1.1 mmol) in anhydrous THF (5 mL). [13]2. Cool the solution to -60 °C using an acetone/dry ice bath.
-
Slowly add the iPrMgCl·LiCl solution (1.3 mmol) dropwise. Stir the mixture at -60 °C for 30 minutes. [13]4. In a separate flame-dried flask, dissolve the electrophile (1.0 mmol) in anhydrous THF (1 mL).
-
Add the electrophile solution dropwise to the reaction mixture at -60 °C. [13]6. Allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours. [13]7. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Troubleshooting and Characterization
-
Low Yield in Cycloaddition: Ensure the nitrile is pure and the reagents (especially NaN₃) are dry. For unreactive nitriles, increasing the temperature or reaction time may be necessary. Some protocols suggest DMF as a solvent, which can increase solubility and reaction rates. [4][23]* Poor Regioselectivity in N-Alkylation: The N1:N2 ratio is notoriously difficult to control. For targeted synthesis, consider specialized methods. For example, Mitsunobu reactions can sometimes favor one isomer, while acid-catalyzed methods often favor the N2 product. [10][8]* Decomposition in C5-Metalation: If using n-BuLi instead of a Turbo Grignard, decomposition via retro [2+3] cycloaddition is a major issue. [14]Maintain extremely low temperatures (-78 °C or lower) and use the intermediate immediately. The stability offered by the magnesiated species is highly advantageous. [13]* Characterization of N1 vs. N2 Isomers: NMR spectroscopy is the primary tool for distinguishing between N1 and N2 isomers.
-
¹H NMR: The chemical shift of the protons on the substituent attached to the nitrogen (e.g., the -CH₂- group in N-benzylation) is often different. For instance, the CH₂ protons in 2-benzyl-5-substituted tetrazoles typically appear at a higher field (further upfield) compared to their 1-benzyl counterparts. [7] * ¹³C NMR: The chemical shift of the C5 carbon is diagnostic. In N2-substituted tetrazoles, the C5 carbon is generally more deshielded (appears at a higher ppm value) than in the corresponding N1-isomer. [22]
-
References
-
Neochoritis, C. G., Zarganes-Tyropolis, I., Tsoleridis, C. A., & Stephanidou-Stephanatou, J. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 569-579. Retrieved from [Link]
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210-12216. Retrieved from [Link]
-
Ibarra, I. A., Islas-Jácome, A., & González-Zamora, E. (2018). Synthesis of new bis 1‒ and 5‒substituted 1H-tetrazoles via Huisgen-type 1,3-dipolar cycloadditions. Proceedings, 2(11), 668. Retrieved from [Link]
-
Kamijo, S., Inoue, T., & Yamamoto, Y. (2001). Tetrazole synthesis via the palladium-catalyzed three component coupling reaction. Tetrahedron Letters, 42(25), 4239-4241. Retrieved from [Link]
-
Grammatoglou, K., & Jirgensons, A. (2022). Functionalization of 1N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent. The Journal of Organic Chemistry, 87(5), 3810-3816. Retrieved from [Link]
-
Šiškins, M., & Jirgensons, A. (2022). Functionalization of Tetrazoles Bearing the Electrochemically Cleavable 1N-(6-Methylpyridyl-2-methyl) Protecting Group. ACS Omega, 7(21), 17805-17811. Retrieved from [Link]
-
Neochoritis, C. G., Zarganes-Tyropolis, I., Tsoleridis, C. A., & Stephanidou-Stephanatou, J. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Archives. Retrieved from [Link]
-
Shafi, S., Alam, M. M., Mulakayala, N., Kotte, K., Chitta, S. K., & Yaka, V. (2013). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. Journal of the Brazilian Chemical Society, 24(1), 114-119. Retrieved from [Link]
-
Neochoritis, C. G., Zarganes-Tyropolis, I., Tsoleridis, C. A., & Stephanidou-Stephanatou, J. (2024). Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks. Beilstein Archives. Retrieved from [Link]
-
Ostrovskii, V. A., Koldobskii, G. I., & Trifonov, R. E. (2012). Synthesis and Functionalization of 5-Substituted Tetrazoles. European Journal of Organic Chemistry, 2012(31), 6101-6118. Retrieved from [Link]
-
Gstöttner, C. (2016). Suzuki Cross Coupling of 4-Bromobenzyl-(1H). reposiTUm. Retrieved from [Link]
-
Singh, V., Singh, J., Singh, S., & Singh, A. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12. Retrieved from [Link]
-
Dömling, A., & Ugi, I. (2018). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 118(2), 557-639. Retrieved from [Link]
-
Dömling, A., & Ugi, I. (2021). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 121(22), 14257-14339. Retrieved from [Link]
-
Hosseini, S. M., & Khalili, B. (2013). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 18(12), 14906-14914. Retrieved from [Link]
-
Ghosh, S., & Das, P. K. (2023). Catalytic Applicability of Palladium-Based Nanostructured Metallogels for Tetrazole Formation and the Suzuki–Miyaura Coupling Reaction. Langmuir, 39(32), 11330-11341. Retrieved from [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945-7950. Retrieved from [Link]
-
Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177-2250. Retrieved from [Link]
-
Butler, R. N. (1973). The Chemistry of the Tetrazoles. Chemical Reviews, 73(2), 93-112. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Retrieved from [Link]
-
Gu, S., Zhang, Y., & Li, Y. (2024). Al(OTf)3-Catalyzed Regioselective N2-Arylation of Tetrazoles with Diazo Compounds. The Journal of Organic Chemistry, 89(11), 7859-7864. Retrieved from [Link]
-
Gandeepan, P., & Ackermann, L. (2016). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Chemical Reviews, 116(15), 8764-8897. Retrieved from [Link]
-
Radiupov, V., Kantin, G., Meshalkin, S., & Dar'in, D. (2023). Al(OTf)3-Catalyzed Regioselective N2-Arylation of Tetrazoles with Diazo Compounds. Request PDF. Retrieved from [Link]
-
Ostrovskii, V. A., Koldobskii, G. I., & Trifonov, R. E. (2012). Synthesis and Functionalization of 5-Substituted Tetrazoles. Semantic Scholar. Retrieved from [Link]
-
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. Retrieved from [Link]
-
Saikia, R. A., Dutta, A., Sarma, B., & Thakur, A. J. (2022). Metal-Free Regioselective N2-Arylation of 1H-Tetrazoles with Diaryliodonium Salts. The Journal of Organic Chemistry, 87(15), 9782-9796. Retrieved from [Link]
-
El-Salfiti, I. (2024). Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. Ontario Tech University. Retrieved from [Link]
-
Koldobskii, G. I., & Ostrovskii, V. A. (1989). ChemInform Abstract: Selective N-Alkylation of Tetrazole and 5-Substituted Tetrazoles (I) by Alcohols (II). ChemInform, 20(20). Retrieved from [Link]
-
Singh, V., Singh, J., Singh, S., & Singh, A. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12. Retrieved from [Link]
-
M. Sc. Chemie, L. S. (2022). Synthesis and characterization of new 1N and 2N-substituted tetrazoles applicable for Energetic Coordination Compounds and asses. Elektronische Hochschulschriften der LMU München. Retrieved from [Link]
-
M. Sc. Chemie, L. S. (2018). Synthesis and characterization of allyl- and vinyl- substituted 1,2-bis(tetrazolo)ethanes as polymeric precursors. Zeitschrift für anorganische und allgemeine Chemie, 644(23), 1629-1635. Retrieved from [Link]
-
Safaei-Ghomi, J., Paymard-Samani, S., Zahraie, Z., & Shahbazi-Alavi, H. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100. Retrieved from [Link]
-
Al-Masoudi, W. A. A., & Al-Amery, M. H. A. (2023). Synthesis, characterization and biological evaluation of tetrazole derivatives. International Journal of Pharmaceutical Sciences Review and Research, 80(1), 1-6. Retrieved from [Link]
Sources
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nanomedicine-rj.com [nanomedicine-rj.com]
- 8. ontariotechu.scholaris.ca [ontariotechu.scholaris.ca]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Al(OTf)3-Catalyzed Regioselective N2-Arylation of Tetrazoles with Diazo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 1H-Tetrazole synthesis [organic-chemistry.org]
- 16. repositum.tuwien.at [repositum.tuwien.at]
- 17. researchgate.net [researchgate.net]
- 18. jocpr.com [jocpr.com]
- 19. sciforum.net [sciforum.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 22. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 23. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
Solvent Selection for Reactions Involving Ethyl 1H-tetrazole-5-carboxylate (CAS 55408-10-1): A Guide for Researchers
Introduction
Ethyl 1H-tetrazole-5-carboxylate (CAS 55408-10-1) is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its tetrazole core serves as a bioisostere for carboxylic acids, offering similar physicochemical properties with enhanced metabolic stability.[1] The reactivity of this compound is centered around the tetrazole ring, particularly the acidic N-H proton, and the ethyl ester functionality. The judicious selection of a solvent is paramount for achieving desired reaction outcomes, including high yields, controlled regioselectivity, and minimized side reactions. This guide provides a comprehensive overview of solvent selection strategies for key reactions involving ethyl 1H-tetrazole-5-carboxylate, grounded in mechanistic principles and supported by established protocols.
Physicochemical Properties and Solubility Profile
Ethyl 1H-tetrazole-5-carboxylate is a white to off-white crystalline solid with a melting point in the range of 91-97°C. The molecule possesses both a polar tetrazole ring and a more nonpolar ethyl ester group, resulting in a nuanced solubility profile.[2]
Qualitative Solubility:
Based on available data and the structural characteristics of the molecule, a general solubility profile can be summarized as follows:
| Solvent Class | Examples | Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble | The high polarity and hydrogen bond accepting capabilities of these solvents effectively solvate the polar tetrazole ring.[1] |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderately Soluble to Soluble | THF, being more polar than diethyl ether, is generally a better solvent. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Slightly Soluble to Moderately Soluble | These solvents can engage in dipole-dipole interactions. Solubility in chloroform is noted as slight.[3] |
| Alcohols | Methanol, Ethanol | Soluble | The ability to act as both hydrogen bond donors and acceptors allows for effective solvation. However, their protic nature can influence reaction mechanisms. |
| Esters | Ethyl acetate | Soluble | Offers a balance of polarity suitable for dissolving the compound.[1] |
| Aromatic | Toluene | Sparingly Soluble to Slightly Soluble | The nonpolar nature of toluene makes it a poorer solvent for this relatively polar molecule. |
| Water | Soluble | The tetrazole ring imparts some water solubility.[1] |
Solvent Selection for Key Reaction Types
The choice of solvent is not merely about dissolution; it actively influences reaction kinetics, equilibria, and selectivity. The following sections delve into solvent considerations for common transformations involving ethyl 1H-tetrazole-5-carboxylate.
N-Alkylation: A Study in Regioselectivity
The N-alkylation of 5-substituted tetrazoles is a critical reaction that can yield two regioisomers: the N1- and N2-substituted products. The biological activity of the resulting compounds can be highly dependent on the position of the alkyl group. The solvent plays a crucial role in directing this regioselectivity.
The Underlying Mechanism: The tetrazole anion, formed upon deprotonation, is an ambident nucleophile with electron density on both the N1 and N2 (and N3) nitrogen atoms. The solvent can influence the tautomeric equilibrium of the starting tetrazole and the relative nucleophilicity of the different nitrogen atoms in the resulting anion.
Solvent Effects on Regioselectivity:
| Solvent | Polarity | Protic/Aprotic | Typical Outcome | Mechanistic Rationale |
| Tetrahydrofuran (THF) | Nonpolar | Aprotic | Can favor N1-alkylation. | In less polar solvents, the tetrazolate anion may exist as tight ion pairs with the counter-ion. Steric hindrance around the N2 position can favor attack at the more accessible N1 position. |
| Dimethylformamide (DMF) | Polar | Aprotic | Often favors N2-alkylation or gives mixtures. | Polar aprotic solvents effectively solvate the cation, leading to a "freer" tetrazolate anion. In this state, the N2 position is often more nucleophilic due to electronic factors. |
| Dimethyl sulfoxide (DMSO) | Polar | Aprotic | Can favor N2-alkylation. In some systems, switching from THF to DMSO can reverse selectivity.[4] | Similar to DMF, DMSO promotes a "freer" anion. Its high polarity can stabilize the transition state leading to the N2-isomer. |
| Acetone | Polar | Aprotic | Can be used, often yielding mixtures. | Its moderate polarity can lead to a balance of competing pathways. |
| 1,2-Dichloroethane (DCE) | Nonpolar | Aprotic | Often used in acid-catalyzed N2-selective alkylations.[5] | Provides a non-coordinating environment for Lewis or Brønsted acid catalysts to activate the electrophile. |
Experimental Protocol: General Procedure for N-Alkylation
This protocol provides a general framework; optimization of the base, temperature, and reaction time is crucial for specific substrates.
-
Dissolution: Dissolve ethyl 1H-tetrazole-5-carboxylate (1 equivalent) in the chosen solvent (e.g., THF or DMF) in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a suitable base (e.g., potassium carbonate, sodium hydride, 1.1 equivalents) portion-wise at room temperature.
-
Stirring: Stir the suspension at room temperature for 30-60 minutes to ensure complete formation of the tetrazolate anion.
-
Electrophile Addition: Add the alkylating agent (e.g., alkyl halide, 1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the N1 and N2 isomers.[6]
Logical Workflow for N-Alkylation Solvent Selection
Sources
- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 55408-10-1: 1H-Tetrazol-5-Ethyl Formate | CymitQuimica [cymitquimica.com]
- 3. Ethyl tetrazole-5-carboxylate | 55408-10-1 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ontariotechu.scholaris.ca [ontariotechu.scholaris.ca]
- 6. benchchem.com [benchchem.com]
Catalytic Activation of Chloromethyl Tetrazole Derivatives: A Technical Guide to Nucleophilic Functionalization
Topic: Catalytic Methods for Activating Chloromethyl Tetrazole Derivatives Content Type: Application Notes and Protocols
Executive Summary
Chloromethyl tetrazoles, particularly 5-(chloromethyl)-1H-tetrazole and its N-protected derivatives, are critical "warheads" in medicinal chemistry. They serve as electrophilic building blocks for synthesizing bioisosteres of carboxylic acids, sartans (angiotensin II receptor antagonists), and novel antibiotics. However, the primary alkyl chloride motif often suffers from sluggish reactivity toward weak nucleophiles or requires harsh conditions that degrade the sensitive high-nitrogen tetrazole core.
This guide details catalytic strategies to activate the chloromethyl group for mild, high-yield nucleophilic substitution (SN2). By shifting from stoichiometric thermal forcing to catalytic activation, researchers can preserve scaffold integrity and improve atom economy.
Core Challenges Addressed
-
Low Electrophilicity: The C-Cl bond in chloromethyl tetrazoles is moderately stable; displacement by steric or weak nucleophiles is slow.
-
Scaffold Instability: High temperatures (>100°C) required for uncatalyzed substitution can trigger retro-[2+3] cycloaddition or azido-tetrazole tautomerism, leading to explosive decomposition or byproduct formation.
-
Regioselectivity: N-alkylation of the tetrazole ring itself is a competing side reaction if the protecting group is labile.
Mechanistic Principles of Activation
We utilize three distinct catalytic modes to lower the activation energy (
| Activation Mode | Catalyst Class | Mechanism of Action | Target Substrate/Nucleophile |
| Phase Transfer Catalysis (PTC) | Quaternary Ammonium Salts (e.g., TBAB) | Nucleophile Activation: Shuttles anionic nucleophiles into the organic phase as "naked," desolvated ion pairs. | Phenols, Thiols, Cyanides (Anionic) |
| Nucleophilic Catalysis (Finkelstein) | Iodide Sources (e.g., KI, TBAI) | Electrophile Activation: In situ conversion of alkyl chloride to alkyl iodide (better leaving group). | Amines, weak nucleophiles |
| Lewis Acid / H-Bond Catalysis | Zinc salts, H-bond donors | Leaving Group Activation: Coordinates to Cl, weakening the C-Cl bond. | Neutral nucleophiles, acid-stable scaffolds |
Pathway Visualization
The following diagram illustrates the divergent activation pathways for a generic 1-substituted-5-(chloromethyl)tetrazole.
Caption: Three catalytic vectors for activating chloromethyl tetrazoles: (Top) PTC desolvates the nucleophile; (Middle) Iodide creates a reactive intermediate; (Bottom) Lewis acids pull the leaving group.
Experimental Protocols
Protocol A: Phase Transfer Catalysis (PTC) for Ether/Thioether Synthesis
Best for: Coupling chloromethyl tetrazoles with phenols, thiols, or active methylene compounds. Advantage: Eliminates the need for anhydrous solvents; high yields under mild heating.
Reagents:
-
Substrate: 1-Phenyl-5-(chloromethyl)-1H-tetrazole (1.0 equiv)
-
Nucleophile: Phenol derivative (1.1 equiv)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%)
-
Base: Potassium Carbonate (
) (2.0 equiv) -
Solvent: Toluene / Water (1:1 biphasic mixture) or MEK (solid-liquid PTC).
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the phenol (1.1 equiv) in Toluene (5 mL/mmol).
-
Basification: Add
(2.0 equiv) and water (5 mL/mmol). Stir vigorously for 10 minutes to generate the phenoxide in the aqueous phase. -
Catalyst Addition: Add TBAB (5 mol%). The mixture may turn slightly cloudy as the catalyst partitions.
-
Substrate Addition: Add the chloromethyl tetrazole (1.0 equiv) in one portion.
-
Reaction: Heat to 60°C with vigorous stirring (essential for PTC). Monitor by TLC (usually 2-4 hours).
-
Self-Validation: The organic layer should retain the product. If the reaction stalls, add 2 mol% more TBAB.
-
-
Workup: Separate phases. Wash the organic layer with 1M NaOH (to remove excess phenol) and then Brine. Dry over
and concentrate.
Data Summary (Typical Yields):
| Nucleophile | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Phenol | TBAB (5%) | 2.5 | 92 |
| 4-Nitrophenol | TBAB (5%) | 3.0 | 88 |
| Thiophenol | TBAB (5%) | 1.5 | 96 |
Protocol B: Finkelstein-Type Catalytic Activation (In Situ Iodination)
Best for: Reactions with amines (N-alkylation) or weak nucleophiles where PTC is ineffective. Advantage: The in situ generation of the iodomethyl tetrazole (R-CH2-I) creates a species ~100x more reactive than the chloride.
Reagents:
-
Substrate: 5-(Chloromethyl)tetrazole derivative (1.0 equiv)
-
Nucleophile: Secondary amine (e.g., Morpholine) (1.2 equiv)
-
Catalyst: Potassium Iodide (KI) or TBAI (10-20 mol%)
-
Base: Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Solvent: Acetonitrile (MeCN) or Acetone (anhydrous).
Step-by-Step Workflow:
-
Dissolution: Dissolve the chloromethyl tetrazole in dry MeCN (0.2 M).
-
Activation: Add KI (10 mol%). Stir at room temperature for 15 minutes.
-
Note: A slight precipitate of KCl may begin to form, indicating the exchange is occurring.
-
-
Nucleophilic Attack: Add the amine (1.2 equiv) and DIPEA (1.5 equiv).
-
Reaction: Heat to 50°C. The reaction is typically faster than non-catalyzed controls.
-
Quench: Dilute with EtOAc, wash with water (to remove KI/KCl) and brine.
Mechanistic Insight: The reaction proceeds via a catalytic cycle where Iodide displaces Chloride to form the unstable but highly reactive Iodomethyl species. The amine then displaces the Iodide, regenerating the catalyst.
Caption: The catalytic cycle of Iodide. I- displaces Cl-, forming R-I, which is rapidly attacked by the nucleophile, releasing I- back into the cycle.
Advanced Method: Micellar Catalysis (Green Chemistry)
For industrial applications requiring water as the primary solvent, surfactant-mediated catalysis is superior.
Protocol:
-
Medium: Prepare a 2 wt% aqueous solution of TPGS-750-M (Vitamin E derived surfactant).
-
Reaction: Add Chloromethyl tetrazole and Nucleophile to the aqueous surfactant solution.
-
Catalyst: Add 5 mol% NaI (optional synergistic activation).
-
Conditions: Stir at 45°C. The lipophilic reagents migrate into the hydrophobic micelle core, creating a high local concentration that accelerates the rate significantly ("concentration effect").
Safety & Handling
-
Energetics: While 5-substituted tetrazoles are more stable than unsubstituted ones, they are energetic materials. Avoid isolating the iodomethyl intermediate in Protocol B; generate it in situ.
-
Alkylation Potency: Chloromethyl tetrazoles are alkylating agents. They are potentially genotoxic. Handle in a fume hood with appropriate PPE (gloves, goggles).
-
Waste: Quench all reaction mixtures containing azides or tetrazoles with appropriate deactivating agents before disposal to prevent accumulation in plumbing (though less critical for stable tetrazole derivatives than for sodium azide).
References
-
Synthesis of 1- and 5-substituted 1H-tetrazoles using chitosan derived magnetic ionic liquid as a recyclable biopolymer-supported catalyst. RSC Advances. [Link]
-
Phase transfer catalysis in pharmaceutical industry. Polish Pharmaceutical Society. [Link]
-
Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature. Molecules (MDPI). [Link]
-
Catalysis of an SN2 pathway by geometric preorganization. Nature Communications (via NCBI). [Link]
-
Chloromethyl chlorosulfate: a new, catalytic method of preparation and reactions. Organic & Biomolecular Chemistry. [Link]
-
Functionalization of Tetrazoles Bearing the Electrochemically Cleavable Protecting Group. Journal of Organic Chemistry (via NCBI). [Link]
Accelerating Drug Discovery: Microwave-Assisted Synthesis Utilizing 1-tert-butyl-5-(chloromethyl)tetrazole
Introduction: The Strategic Advantage of the 1-tert-butyl-5-(chloromethyl)tetrazole Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the tetrazole moiety stands out as a privileged scaffold. Its utility as a bioisosteric replacement for the carboxylic acid group has been a cornerstone in the development of numerous therapeutics, offering enhanced metabolic stability and improved pharmacokinetic profiles.[1] The introduction of a tert-butyl group at the N1 position of the tetrazole ring provides steric protection, enhancing the compound's stability and lipophilicity. The 5-(chloromethyl) substituent serves as a versatile synthetic handle, a reactive electrophile poised for the introduction of a wide array of functional groups through nucleophilic substitution. This strategic combination of features makes 1-tert-butyl-5-(chloromethyl)tetrazole a highly valuable building block for the construction of diverse molecular architectures with significant potential for biological activity.
Microwave-assisted organic synthesis has emerged as a transformative technology, dramatically accelerating reaction times, often improving yields, and enabling the synthesis of compounds that are challenging to access through conventional heating methods.[2] The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating. This application note provides detailed protocols and guiding principles for the effective use of 1-tert-butyl-5-(chloromethyl)tetrazole in microwave-assisted N- and O-alkylation reactions, targeting the rapid generation of compound libraries for drug development.
Core Concepts in Microwave-Assisted Alkylation
The fundamental principle behind the application of microwave irradiation to the alkylation of amines and phenols with 1-tert-butyl-5-(chloromethyl)tetrazole is the significant rate enhancement of these nucleophilic substitution reactions. The reaction proceeds via an S(_N)2 mechanism where the nucleophile (amine or phenoxide) attacks the electrophilic carbon of the chloromethyl group.
The key advantages of employing microwave synthesis in this context are:
-
Rapid Reaction Times: Reactions that may take several hours under conventional reflux can often be completed in a matter of minutes.[3]
-
Improved Yields: The reduction in reaction time minimizes the formation of degradation byproducts, often leading to cleaner reaction profiles and higher isolated yields.
-
Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducibility and safety.
Experimental Protocols
Safety Precautions
Protocol 1: Microwave-Assisted N-Alkylation of Amines
This protocol details the general procedure for the reaction of 1-tert-butyl-5-(chloromethyl)tetrazole with a primary or secondary amine to yield the corresponding N-alkylated product.
Reaction Scheme:
Caption: General scheme for the N-alkylation of amines.
Materials:
-
1-tert-butyl-5-(chloromethyl)tetrazole (1.0 equiv)
-
Amine (primary or secondary) (1.1 equiv)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) (Microwave-grade)
-
Microwave reactor vials (appropriate size for the reaction scale)
-
Magnetic stir bar
Procedure:
-
To a microwave reactor vial containing a magnetic stir bar, add 1-tert-butyl-5-(chloromethyl)tetrazole (e.g., 0.5 mmol, 93.3 mg).
-
Add the amine (0.55 mmol).
-
Add the base (1.0 mmol, e.g., K₂CO₃, 138.2 mg or DIPEA, 174 µL).
-
Add the solvent (e.g., 2-3 mL of ACN or DMF).
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 5-20 minutes). Monitor the internal pressure to ensure it remains within the safe operating limits of the vial and reactor.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale and Optimization:
-
Base: An inorganic base like K₂CO₃ is often sufficient and easy to remove during workup. For more sensitive substrates or to improve solubility, an organic base like DIPEA can be used.
-
Solvent: ACN and DMF are excellent solvents for microwave synthesis due to their high boiling points and ability to absorb microwave irradiation efficiently.
-
Temperature and Time: These parameters should be optimized for each substrate. Start with a lower temperature and shorter time (e.g., 100 °C for 5 minutes) and increase as needed while monitoring the reaction progress by TLC or LC-MS.
Data Presentation: N-Alkylation of Various Amines
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 120 | 10 | 85 |
| Piperidine | DIPEA | ACN | 100 | 5 | 92 |
| Morpholine | K₂CO₃ | DMF | 120 | 8 | 88 |
| Benzylamine | DIPEA | ACN | 110 | 10 | 90 |
Note: The above data are representative examples based on analogous reactions and may require optimization for specific substrates.
Protocol 2: Microwave-Assisted O-Alkylation of Phenols
This protocol describes the synthesis of aryl ethers through the reaction of 1-tert-butyl-5-(chloromethyl)tetrazole with various phenols.
Reaction Scheme:
Sources
Troubleshooting & Optimization
improving yield of 1-tert-butyl-5-(chloromethyl)tetrazole alkylation
This guide addresses the optimization of alkylation reactions where 1-tert-butyl-5-(chloromethyl)tetrazole (referred to herein as TBCMT ) functions as the electrophile.
Executive Summary
1-tert-butyl-5-(chloromethyl)tetrazole is a specialized building block used to introduce the lipophilic, metabolically stable tetrazole moiety. Users frequently encounter low yields (<50%) and sluggish kinetics due to the moderate leaving group ability of the chloride and the electron-withdrawing nature of the tetrazole ring, which deactivates the methylene carbon toward
This guide details the "Iodide-Catalyzed Activation" (Finkelstein) protocol, which is the industry standard for overcoming these kinetic barriers without resorting to harsh thermal conditions that degrade the tetrazole ring.
Part 1: Critical Reaction Parameters (The "Why")
To improve yield, we must shift the reaction mechanism from a slow Chloride-displacement to a rapid Iodide-displacement.
The Finkelstein Advantage (Catalysis)
The chloride in TBCMT is a mediocre leaving group. By adding a catalytic or stoichiometric amount of Sodium Iodide (NaI) or Potassium Iodide (KI), you generate the corresponding iodomethyl species in situ.
-
Mechanism:
-
Benefit: The C-I bond is weaker and the iodide is a superior leaving group, accelerating the reaction with your nucleophile by orders of magnitude.
Solvent Selection (Dielectric Constant)
The choice of solvent dictates the solubility of the base and the "nakedness" of your nucleophile.
-
Recommended: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) . These polar aprotic solvents solvate cations (K+, Na+) well, leaving the nucleophilic anion free to attack.
-
Alternative: Acetone is classic for Finkelstein conditions but often requires higher temperatures than its boiling point allows for difficult substrates.
Base & Stoichiometry
-
Base:
(standard) or (for sterically hindered nucleophiles). Cesium (Cs+) is larger ("softer"), promoting better solubility and looser ion pairing with the nucleophile. -
Stoichiometry: Use 1.2 – 1.5 equivalents of TBCMT relative to your nucleophile. TBCMT can hydrolyze if trace water is present; excess reagent compensates for this loss.
Part 2: Optimized Experimental Protocol
Protocol A: The "In-Situ" Finkelstein Activation (Recommended)
Best for: Phenols, Amines, and Thiols.
Reagents:
-
TBCMT (Electrophile): 1.2 – 1.5 equiv
-
Potassium Iodide (KI): 0.2 – 0.5 equiv (Catalytic) OR 1.2 equiv (Stoichiometric for difficult cases)
-
Base (
): 2.0 – 3.0 equiv -
Solvent: Anhydrous DMF (
concentration)
Step-by-Step Workflow:
-
Activation: In a dry vial, dissolve TBCMT (1.5 eq) and KI (0.5 eq) in anhydrous DMF. Stir at RT for 15 minutes. Solution may yellow slightly due to trace
, this is normal. -
Deprotonation: In a separate reaction vessel, dissolve your Nucleophile (1.0 eq) in DMF. Add
(2.5 eq). Stir for 10–20 minutes to ensure deprotonation. -
Coupling: Add the "Activated" TBCMT solution dropwise to the Nucleophile/Base mixture.
-
Reaction: Heat to 60°C . Monitor by LCMS/TLC.
-
Time: Typically 2–6 hours.
-
-
Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), then brine. Dry over
.[3]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Data: Solvent & Catalyst Effects on Yield
Standard Test Substrate: Phenol alkylation (Ph-OH)
| Solvent | Catalyst (0.5 eq) | Temp (°C) | Time (h) | Conv. (%) | Isolated Yield (%) |
| DCM | None | 40 | 24 | 15% | <10% |
| Acetone | None | 55 | 18 | 45% | 38% |
| DMF | None | 60 | 12 | 70% | 62% |
| DMF | KI | 60 | 4 | >98% | 92% |
| MeCN | TBAI (Phase Transfer) | 80 | 8 | 85% | 78% |
Part 3: Mechanism & Logic Visualization
The following diagram illustrates the catalytic cycle that drives the improved yield.
Caption: The Iodide (I-) acts as a nucleophilic catalyst, converting the sluggish alkyl chloride into a highly reactive alkyl iodide intermediate, which is then rapidly intercepted by the target nucleophile.
Part 4: Troubleshooting Guide (FAQ)
Q1: My reaction stalls at 60% conversion even with KI. What now?
-
Diagnosis: The alkyl iodide intermediate might be degrading, or your base is too weak.
-
Solution:
-
Switch base to Cesium Carbonate (
) . The "Cesium Effect" improves solubility. -
Add TBAI (Tetrabutylammonium iodide) (10 mol%) instead of KI. This acts as a Phase Transfer Catalyst (PTC), helping the iodide anion enter the organic phase more effectively if solubility is an issue.
-
Q2: I see a major side product with Mass = M+18 (or M+17).
-
Diagnosis: This is Hydrolysis . The chloromethyl group has reacted with trace water to form the alcohol (hydroxymethyl tetrazole).
-
Solution:
-
Ensure DMF is "Anhydrous" grade (water <50 ppm).
-
Flame-dry your glassware.
-
Increase the equivalents of TBCMT to 1.5 or 2.0 to sacrifice some reagent to the water while leaving enough for your substrate.
-
Q3: Can I use strong bases like NaH?
-
Caution: While NaH is fast, it can sometimes cause deprotonation at the tetrazole ring (if not fully substituted, though TBCMT is N1-substituted) or cause decomposition if the temperature is too high.
-
Verdict: Stick to Carbonates (
) for safety and functional group tolerance. If you must use NaH, conduct the reaction at initially.
Q4: How do I remove excess TBCMT during purification?
-
Tip: TBCMT is relatively non-polar. If your product is polar, a simple hexane/heptane wash of the crude solid (or triturating) often removes unreacted chloride. If performing column chromatography, the TBCMT usually elutes near the solvent front in EtOAc/Hexane systems.
References
-
Finkelstein Reaction Mechanism & Kinetics
-
Tetrazole Alkylation Selectivity & Optimiz
-
Cesium Effect in Alkyl
- Source: Dijkstra, G., et al. "The effect of cesium ions on nucleophilic substitution reactions." Journal of Organic Chemistry.
- Context: Supports the recommendation of for sluggish alkyl
-
URL:[Link]
Sources
- 1. ontariotechu.scholaris.ca [ontariotechu.scholaris.ca]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 6. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 7. Finkelstein Reaction [organic-chemistry.org]
- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
minimizing side reactions in tetrazole nucleophilic substitution
Technical Support Center: Tetrazole Nucleophilic Substitution Topic: Minimizing Side Reactions & Optimizing Regioselectivity Ticket ID: TNS-OPT-2026 Status: Open Analyst: Senior Application Scientist
Executive Summary: The "Ambident" Challenge
Welcome to the Tetrazole Optimization Hub. If you are here, you are likely facing the classic dilemma of the tetrazole ring: it is an ambident nucleophile .
In nucleophilic substitution reactions (specifically alkylation via
-
The Primary "Side Reaction": Formation of the undesired regioisomer (e.g., getting N2 when you need N1).
-
Secondary Side Reactions: Competitive elimination (E2) of the alkylating agent, over-alkylation (quaternization), and ring degradation.
This guide moves beyond basic textbook definitions to provide field-proven strategies for steering selectivity and suppressing byproducts.
Module 1: Controlling the Regioselectivity (N1 vs. N2)
The ratio of N1:N2 is governed by the interplay of sterics , electronics , and solvent-cation interactions .
The Mechanism of Decision
-
N2-Alkylation (Thermodynamic & Steric Favorite): The N2 atom is generally more nucleophilic and less sterically hindered by the substituent at C5. In non-polar solvents, the N2 isomer is often the major product.
-
N1-Alkylation (Kinetic & Coordination Control): N1 is adjacent to the C5 substituent. To favor N1, you must overcome the steric penalty using specific solvent/cation effects or kinetic traps.
Protocol A: Favoring the N2 Isomer (The "Default" Path)
-
Solvent: Non-polar or low-polarity aprotic (DCM, Toluene, THF).
-
Base: Organic bases (TEA, DIPEA) or bulky inorganic bases (
). -
Logic: These conditions minimize tight ion-pairing. The reaction is driven by the intrinsic nucleophilicity of the N2 atom, which is distal to the C5 substituent.
Protocol B: Favoring the N1 Isomer (The "Hard" Path)
-
Solvent: High dielectric constant (Water, Acetone/Water, DMF).
-
Base: Small counter-ions (
, , ). -
Logic: The "Specific Solvation" effect. In polar solvents, the more localized negative charge at N1 (often stabilized by hydrogen bonding or tight coordination with a small Lithium cation) becomes more accessible or reactive in the transition state.
-
Special Reagent: Use Methyl 2,2,2-trichloroacetimidate for high N1 selectivity under acidic catalysis (an alternative to standard alkyl halides).[1]
Module 2: Minimizing Elimination (E2) & Decomposition
When reacting tetrazoles with secondary alkyl halides or electrophiles prone to elimination, the formation of alkenes (via E2) is a common side reaction.
Troubleshooting Table: Side Reaction Suppression
| Side Reaction | Symptom | Root Cause | Corrective Action |
| E2 Elimination | Formation of alkene; low yield of tetrazole. | Base is too strong/bulky; Temp too high. | 1. Switch to a non-nucleophilic, weaker base ( |
| Quaternization | Formation of tetrazolium salts (ionic liquid-like). | Excess alkylating agent; High Temp. | 1. Strictly control stoichiometry (1.0 - 1.1 eq of electrophile).2. Monitor reaction time closely; do not "cook" overnight unnecessarily. |
| Hydrolysis | Loss of electrophile (e.g., ester cleavage). | Wet solvent; Hydroxide bases. | 1. Use anhydrous solvents (DMF/THF).2. Switch from Hydroxide bases ( |
Module 3: Visualizing the Optimization Logic
The following diagram illustrates the decision matrix for optimizing reaction conditions based on your target isomer and observed side reactions.
Caption: Decision tree for selecting reaction conditions to maximize N1 vs. N2 selectivity and troubleshoot common side reactions.
Module 4: Frequently Asked Questions (FAQs)
Q1: I am seeing a 50:50 mixture of N1 and N2 isomers. How do I separate them? A: This is common. Fortunately, the isomers usually have distinct polarities.
-
TLC Tip: N2 isomers are typically less polar (higher
) than N1 isomers because the dipole moment is smaller. -
Separation: Flash column chromatography using a Hexane/Ethyl Acetate gradient is usually effective. If they co-elute, try Toluene/Acetone or add 1% TEA to the eluent to prevent streaking of the acidic tetrazole (if unreacted starting material remains).
Q2: Can I convert the N1 isomer into the N2 isomer?
A: Generally, no. Once the alkyl group is attached, the bond is stable under standard conditions. However, at very high temperatures (
Q3: Why is my reaction stalling with
-
Fix: Ensure you are using a strong enough base (e.g.,
or in DMF) to fully deprotonate the tetrazole first. -
Heat:
with tetrazoles often requires heating ( ). -
Side Reaction Alert: At these temps, watch out for hydrolysis of your electrophile if the solvent isn't dry.
References
-
Ostrovskii, V. A., et al. "Selectivity of the alkylation of tetrazoles." Russian Chemical Bulletin, vol. 52, 2003, pp. 2095–2110. Link
- Rohm & Haas Co. "Process for the preparation of 5-substituted tetrazoles." US Patent 20070197802, 2007. (Demonstrates industrial scale control of regiochemistry).
-
BenchChem Technical Support. "Application Notes and Protocols for N-Alkylation of the Tetrazole Ring." BenchChem, 2025.[2][3][4] Link
-
Myznikov, L. V., et al. "Regioselectivity of Alkylation of 5-Substituted Tetrazoles." Chemistry of Heterocyclic Compounds, vol. 43, 2007, pp. 1-9. Link
- Koldobskii, G. I., et al. "Tetrazoles: Synthesis and Properties." Russian Chemical Reviews, vol. 75, no. 6, 2006.
Sources
Technical Support Center: Thermal Degradation of 1-tert-butyl-5-(chloromethyl)tetrazole
Welcome to the technical support resource for handling 1-tert-butyl-5-(chloromethyl)tetrazole. This guide is designed for researchers, chemists, and engineers involved in the synthesis, scale-up, and handling of this energetic compound. We will address common questions and critical troubleshooting scenarios related to its thermal stability.
Section 1: Frequently Asked Questions (FAQs)
This section provides foundational knowledge regarding the inherent thermal hazards of 1-tert-butyl-5-(chloromethyl)tetrazole and the necessary precautions.
Q1: What is 1-tert-butyl-5-(chloromethyl)tetrazole, and why is its thermal stability a primary concern?
A1: 1-tert-butyl-5-(chloromethyl)tetrazole is a five-membered heterocyclic compound containing four nitrogen atoms. The tetrazole ring is known for its high nitrogen content and significant positive heat of formation, classifying it as an energetic material.[1][2] The primary concern is its potential for rapid, exothermic decomposition when subjected to heat, shock, or friction, which can lead to a runaway reaction.[3] This decomposition can release a large volume of gaseous byproducts, primarily nitrogen (N₂), leading to a rapid pressure increase in a closed system. The presence of a chloromethyl group and a bulky tert-butyl substituent introduces unique stability and decomposition characteristics that must be thoroughly understood before any scale-up is attempted.
Q2: What are the likely hazardous byproducts of thermal decomposition?
A2: The thermal decomposition of 1-tert-butyl-5-(chloromethyl)tetrazole is complex, but based on its structure and general tetrazole chemistry, the primary hazardous byproducts are expected to be:
-
Nitrogen Gas (N₂): A major product from the breakdown of the tetrazole ring.[4][5] While inert, its rapid generation in a contained environment is a primary explosion hazard.
-
Hydrogen Chloride (HCl): Formation is highly probable due to the presence of the chloromethyl group. This is a toxic and corrosive gas.
-
Hydrazoic Acid (HN₃): A characteristic, highly toxic, and explosive decomposition product of some tetrazoles, especially under certain conditions.[6][7] Its formation must be considered a significant risk.
-
Isobutylene and related C4 compounds: Resulting from the fragmentation of the tert-butyl group. Isobutylene is a highly flammable gas.[8]
-
Carbodiimides and Polymeric Materials: In the condensed phase, secondary reactions can lead to the formation of complex polymers.[7]
Q3: What analytical techniques are essential for assessing thermal hazards before scale-up?
A3: A multi-technique approach is crucial for a comprehensive thermal hazard assessment. Relying on a single method is insufficient for ensuring safety during scale-up.
| Technique | Purpose | Key Parameters Obtained | Typical Protocol |
| Differential Scanning Calorimetry (DSC) | To determine the onset temperature of decomposition and the total energy released (enthalpy).[9][10] | Tonset (Decomposition Onset), ΔHd (Heat of Decomposition), Peak Exotherm Temperature | Heat a small sample (2-5 mg) at a controlled rate (e.g., 5-10 °C/min) in an inert atmosphere.[9] |
| Thermogravimetric Analysis (TGA) | To measure mass loss as a function of temperature, identifying decomposition stages.[9][11] | Tonset (Mass Loss Onset), % Mass Loss per Stage | Heat a small sample (2-5 mg) at a linear rate (e.g., 10 °C/min) to determine at what temperatures volatile products are released.[9] |
| Accelerating Rate Calorimetry (ARC) | To simulate a worst-case adiabatic (no heat loss) scenario, providing time-to-maximum-rate data.[12] | Self-Accelerating Decomposition Temperature (SADT), Time to Maximum Rate (TMRad), Adiabatic Temperature Rise | A larger sample is heated in steps until an exotherm is detected. The system then maintains an adiabatic environment to track the runaway reaction. |
Q4: How does the scale-up process itself increase the risk of a thermal event?
A4: The principles of heat transfer are central to this increased risk. As you scale up a reaction, the volume increases by a cubic function (V ∝ r³), while the surface area available for heat dissipation only increases by a square function (A ∝ r²). This leads to a critical decrease in the surface-area-to-volume ratio. Consequently, the reaction's ability to dissipate the heat it generates is significantly reduced. An exothermic process that is easily controlled in a 1 L flask can quickly become an uncontrollable runaway reaction in a 100 L reactor because the heat cannot be removed fast enough.[13]
Section 2: Troubleshooting Guide for Scale-Up
This section addresses specific scenarios you may encounter during your experiments, providing a logical framework for response and investigation.
Scenario 1: Unexpected Exotherm and Temperature Spike
-
Q: During the addition of a reagent to a solution of 1-tert-butyl-5-(chloromethyl)tetrazole at the pilot scale, the batch temperature began to rise much faster than predicted by lab-scale experiments. What are the immediate actions and subsequent investigation steps?
A: An unexpected exotherm is a critical warning sign of a potential runaway reaction.
Immediate Actions:
-
Stop All Feeds: Immediately cease the addition of all reagents, solvents, or catalysts.
-
Maximize Cooling: Apply maximum cooling to the reactor jacket. If available, activate any emergency cooling systems.
-
Ensure Agitation: Maintain vigorous agitation to ensure uniform temperature distribution and efficient heat transfer to the reactor walls. Loss of stirring can create localized hot spots, which can initiate decomposition.[14]
-
Prepare for Emergency: Alert personnel and prepare for an emergency quench or dump if the temperature continues to rise uncontrollably.
Subsequent Investigation: Once the situation is stabilized, a thorough investigation is mandatory before proceeding.
Caption: Decision workflow for troubleshooting an unexpected exotherm.
-
Scenario 2: Abnormal Gas Evolution and Pressure Buildup
-
Q: My reactor pressure is increasing beyond what can be attributed to solvent vapor pressure. Could this be the decomposition of 1-tert-butyl-5-(chloromethyl)tetrazole?
A: Yes, this is a classic sign of tetrazole decomposition. The primary gaseous byproduct is N₂, which is generated in large quantities.
Causality and Action Plan:
-
Confirm Source: Rule out other sources of pressure increase (e.g., nitrogen blanket regulator failure, reaction with a protic solvent generating H₂).
-
Vent Safely: If the pressure approaches the vessel's maximum allowable working pressure (MAWP), vent the reactor to a safe location or capture system (scrubber). CAUTION: The vent stream may contain toxic gases like HCl and HN₃.
-
Thermal Assessment: Increased pressure is often linked to an exotherm. Immediately cross-reference the pressure increase with the batch temperature reading. If the temperature is also rising, revert to the troubleshooting steps in Scenario 1.
-
Quantify the Hazard: Use your pre-scale-up analytical data (ARC) to understand the potential rate of pressure increase. This data is critical for designing an adequately sized emergency relief system (e.g., rupture disc, relief valve) for your reactor. Without this data, you are operating with significant risk.
-
Section 3: Proactive Scale-Up Safety Workflow
To prevent thermal incidents, a systematic hazard evaluation must be integrated into the development lifecycle before attempting scale-up.
Caption: Recommended workflow for thermal hazard assessment prior to scale-up.
A guiding principle for scale-up is to never increase the batch size by more than a factor of three from the previous, successful run.[13] Any significant deviation in the process (e.g., change in solvent, reagent grade, or equipment) requires reverting to a smaller scale to validate the change before proceeding.[13]
References
- Vertex AI Search. (2022, September 15). Taming Tetrazoles: How to Develop Robust Processes Safely. The Example of VT-1161.
- ACS Publications. (2025, August 18).
- Benchchem.
- MDPI. (2022, July 6). Effect of 5-Amino-1H-Tetrazole on Combustion Pyrolysis Characteristics and Kinetics of a Combustion Tear Gas Mixture.
- Palde, P. B., & Jamison, T. F. (2011). Safe and Efficient Tetrazole Synthesis in a Continuous-Flow Microreactor.
- ResearchGate.
- PMC. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
- Ostrovskii, V. A., et al. (2024, August 30). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions.
- Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety.
- Lesnikovich, A. I., et al. (1990). Thermal decomposition of tetrazole Part III. Analysis of decomposition products. Thermochimica Acta, 171, 207-213.
- ResearchGate. (2024, September 2). Decomposition products of tetrazoles.
- MDPI. (2024, October 2).
- aria.developpement-durable.gouv.fr. Runaway reactions, case studies, lessons learned.
- CNKI. (2024, December 3). Thermal Behavior and Decomposition Mechanism of 2,2-Azobi[4,5-bis (tetrazole-5-yl)].
- Loba Chemie. (2019, February 12). TERT-BUTYL CHLORIDE FOR SYNTHESIS MSDS.
- National Center for Biotechnology Information. Chemical plant explosion caused by runaway reaction after stirring was suspended.
Sources
- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 4. Thermal decomposition of tetrazole Part III. Analysis of decomposition products | Scilit [scilit.com]
- 5. Thermal Behavior and Decomposition Mechanism of 2,2-Azobi[4,5-bis (tetrazole-5-yl)]-1,2,3-triazole [energetic-materials.org.cn]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]
- 8. lobachemie.com [lobachemie.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. ehs.stanford.edu [ehs.stanford.edu]
- 14. jniosh.johas.go.jp [jniosh.johas.go.jp]
Technical Support Center: Optimizing Reaction Temperature for Losartan Intermediate Synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Losartan intermediates. It is designed to address specific challenges related to reaction temperature optimization, offering troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format. Our focus is on explaining the "why" behind experimental choices to empower you with the scientific rationale needed to overcome common hurdles.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the impact of temperature on the synthesis of key Losartan intermediates.
Q1: What are the critical intermediates in Losartan synthesis where temperature control is paramount?
A1: Temperature is a critical parameter in several key steps of Losartan synthesis. The primary intermediates of concern are:
-
2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (BCFI): The formation of this imidazole derivative is sensitive to temperature, which can influence reaction rate and impurity profile.
-
(2-butyl-4-chloro-1H-imidazol-5-yl)methanol: The reduction of the aldehyde group in BCFI to an alcohol is an exothermic reaction requiring careful temperature management to prevent over-reduction or side reactions.
-
Trityl Losartan: The Suzuki coupling reaction to form the biphenyl linkage is highly dependent on temperature for catalyst activity and stability.
Q2: What is the typical temperature range for the Suzuki-Miyaura coupling reaction in Losartan synthesis?
A2: The Suzuki-Miyaura coupling reaction is a cornerstone of many Losartan synthesis routes. While specific conditions vary depending on the catalyst, solvents, and reactants used, a common temperature range is between 25°C and 90°C. For instance, some methods utilize palladium nanoparticles as catalysts and have been shown to achieve high conversion rates at a relatively mild 35°C.[1] Other protocols may employ higher temperatures, such as refluxing in toluene, which can be around 110°C. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing catalyst degradation and side-product formation.
Q3: How does temperature affect the reduction of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde?
A3: The reduction of the aldehyde intermediate to the corresponding alcohol is typically achieved using a reducing agent like sodium borohydride. This reaction is often performed at low temperatures, typically between 0°C and 10°C, to control the reaction rate and prevent the formation of impurities.[1][2] One procedure involves cooling the reaction mixture to 0–5 °C before the addition of sodium borohydride.[1] After the initial addition, the reaction may be allowed to warm to ambient temperature.[1] Maintaining a low temperature during the addition of the reducing agent is crucial for selectivity and to avoid potential side reactions.
Q4: Can room temperature be sufficient for any of the key reaction steps?
A4: Yes, certain steps in Losartan intermediate synthesis can be effectively carried out at room temperature (typically 20-25°C). For example, some variations of the Suzuki coupling have been reported to proceed at room temperature.[3] Additionally, the deprotection of trityl losartan to yield the final Losartan product is often conducted at or near room temperature.[3][4] One process describes this deprotection step occurring overnight at 20 to 25°C.[3][4] However, it is essential to consult specific protocols as the feasibility of room temperature reactions depends heavily on the chosen reagents and catalysts.
II. Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of Losartan intermediates, with a focus on temperature-related problems.
Issue 1: Low Yield in the Suzuki Coupling Reaction
Q: My Suzuki coupling reaction to form the biphenyl intermediate is giving a low yield. How can I optimize the temperature to improve this?
A: Low yield in a Suzuki coupling reaction can often be attributed to suboptimal temperature. Here’s a systematic approach to troubleshoot this issue:
Step-by-Step Experimental Protocol for Temperature Optimization:
-
Establish a Baseline: First, ensure your current reaction conditions are well-documented. Note the solvent, catalyst system (including palladium source and ligand), base, and current reaction temperature and time.
-
Scouting for Optimal Temperature: Set up a series of small-scale parallel reactions, varying the temperature in 5-10°C increments. A typical range to explore would be from 40°C to 90°C. For example, you could set up reactions at 40°C, 50°C, 60°C, 70°C, 80°C, and 90°C.
-
Monitor Reaction Progress: Use an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC), to monitor the consumption of starting materials and the formation of the desired product at regular intervals (e.g., every hour).
-
Analyze the Results: Plot the yield or conversion against temperature at a fixed time point. This will help you identify the temperature at which the reaction proceeds most efficiently. Be mindful of not only the yield of the desired product but also the formation of any impurities.
-
Refine the Optimal Temperature: Once you have identified a promising temperature range, you can perform a more focused optimization with smaller temperature increments (e.g., 2-3°C) to pinpoint the optimal condition.
Causality Behind the Choices:
-
Reaction Kinetics: The rate of the Suzuki coupling reaction, like most chemical reactions, increases with temperature according to the Arrhenius equation. However, excessively high temperatures can lead to undesirable outcomes.
-
Catalyst Stability: Palladium catalysts, while robust, can degrade at elevated temperatures. This degradation can lead to a decrease in catalytic activity and, consequently, a lower yield.
-
Side Reactions: Higher temperatures can promote side reactions, such as homo-coupling of the boronic acid or decomposition of starting materials, leading to a complex product mixture and reduced yield of the desired compound.
Issue 2: Impurity Formation During the Reduction of the Imidazole Aldehyde
Q: I am observing significant impurity formation during the sodium borohydride reduction of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde. Could the reaction temperature be the cause?
A: Yes, improper temperature control is a common culprit for impurity formation in this reduction step. The reaction is exothermic, and if the heat is not dissipated effectively, the localized increase in temperature can lead to side reactions.
Step-by-Step Experimental Protocol for Temperature Control:
-
Pre-cool the Reaction Mixture: Before adding the sodium borohydride, cool the solution of the aldehyde in a suitable solvent (e.g., methanol, ethanol) to a temperature between 0°C and 5°C using an ice-water bath.[1]
-
Portion-wise Addition of Reducing Agent: Add the sodium borohydride in small portions over a period of time, rather than all at once. This allows for better control of the heat generated during the reaction.
-
Maintain Low Temperature: Continuously monitor the internal temperature of the reaction mixture and ensure it remains within the desired range (e.g., 0-10°C) throughout the addition of the reducing agent.
-
Controlled Warming: After the addition is complete, you can allow the reaction to slowly warm to room temperature and stir for a specified period to ensure complete conversion.[1]
-
Quenching at Low Temperature: Quench the reaction by carefully adding water or a dilute acid while still maintaining a low temperature to safely decompose any excess sodium borohydride.[1]
Causality Behind the Choices:
-
Selectivity of the Reducing Agent: Sodium borohydride is a relatively mild reducing agent, but its selectivity can be temperature-dependent. At higher temperatures, it may become more reactive and could potentially reduce other functional groups or lead to over-reduction.
-
Exothermic Nature of the Reaction: The reaction between sodium borohydride and the aldehyde is exothermic. Without proper cooling, the temperature of the reaction mixture can rise significantly, accelerating side reactions.
-
Stability of the Product: The resulting alcohol intermediate may be sensitive to higher temperatures in the presence of unreacted starting materials or byproducts, potentially leading to degradation.
Issue 3: Incomplete Reaction in the N-alkylation of the Imidazole Ring
Q: The N-alkylation of 2-butyl-4-chloro-5-(hydroxymethyl)imidazole is incomplete, even after extended reaction times. Should I increase the temperature?
A: Incomplete N-alkylation can be frustrating. While increasing the temperature is a common strategy to drive reactions to completion, it must be approached cautiously to avoid the formation of unwanted byproducts.
Step-by-Step Experimental Protocol for Temperature Optimization:
-
Initial Temperature Screening: Similar to the Suzuki coupling optimization, start by performing small-scale reactions at different temperatures. A reasonable starting range could be from room temperature up to 60°C. One study found that a yield of 52% could be achieved in 4 hours at 40°C using NaOMe in DMF.[1]
-
Solvent and Base Consideration: The choice of solvent and base can significantly impact the optimal reaction temperature. For instance, a stronger base might allow for a lower reaction temperature.
-
Monitoring for Byproducts: As you increase the temperature, carefully monitor the reaction mixture for the appearance of new spots on TLC or new peaks in HPLC that could indicate the formation of impurities. A common side reaction at higher temperatures is the formation of regioisomers.
-
Time vs. Temperature: Evaluate the trade-off between reaction time and temperature. A slightly lower temperature for a longer duration may provide a cleaner reaction profile than a higher temperature for a shorter time.
-
Data Analysis: The table below provides a template for organizing your optimization data.
Data Presentation: N-Alkylation Temperature Optimization
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Desired Product Yield (%) | Major Impurity (%) |
| 1 | 25 (RT) | 12 | 60 | 55 | <1 |
| 2 | 40 | 6 | 85 | 80 | 2 |
| 3 | 60 | 4 | 95 | 88 | 5 |
| 4 | 80 | 2 | >99 | 85 | 10 |
Causality Behind the Choices:
-
Activation Energy: The N-alkylation reaction has a certain activation energy that must be overcome for the reaction to proceed at a reasonable rate. Increasing the temperature provides the necessary thermal energy.
-
Solubility: The solubility of the starting materials and reagents may increase at higher temperatures, leading to a more homogeneous reaction mixture and an increased reaction rate.
-
Regioselectivity: The imidazole ring has two nitrogen atoms that can potentially be alkylated. Temperature can influence the regioselectivity of this reaction, with higher temperatures sometimes leading to a loss of selectivity and the formation of undesired isomers.
III. Visualization of Experimental Workflows
To aid in the decision-making process during troubleshooting, the following diagrams illustrate key logical relationships and experimental workflows.
Workflow for Optimizing Suzuki Coupling Temperature
Caption: Decision tree for optimizing Suzuki coupling reaction temperature.
Logical Relationship for Controlling Reduction Reaction Temperature
Caption: Relationship between the exothermic nature of the reduction and control strategies.
IV. References
-
LOSARTAN - New Drug Approvals. (2013, December 17). Retrieved from
-
Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles - PMC. (2025, May 25). Retrieved from
-
An Improved Process For The Preparation Of 2 Butyl 4 Chloro 1 [[(2'(1 - Quick Company. Retrieved from
-
US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5 ... - Google Patents. Retrieved from
-
CN102675294A - Method of synthesizing losartan and losartan intermediates - Google Patents. Retrieved from
-
An Improved Process For The Manufacture Of Losartan Potassium - Quick Company. Retrieved from
-
(PDF) Preparation of losartan and losartan potassium - Academia.edu. Retrieved from
-
WO2005023758A2 - Process for the preparation of losartan potassium form i - Google Patents. Retrieved from
-
PREPARATION METHOD FOR LOSARTAN - European Patent Office - EP 3967688 A1 - Googleapis.com. (2020, January 17). Retrieved from 9KVJ4E8I8=)
Sources
- 1. Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102675294A - Method of synthesizing losartan and losartan intermediates - Google Patents [patents.google.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. (PDF) Preparation of losartan and losartan potassium [academia.edu]
handling moisture sensitivity of chloromethyl tetrazole compounds
[1]
Core Directive: The "Dry Chain" Philosophy
As researchers, we often treat "moisture sensitivity" as a binary state: a compound is either sensitive or it isn't. With 5-(chloromethyl)-1H-tetrazole (5-CMT) and its protected derivatives (e.g., N-trityl-5-(chloromethyl)tetrazole), this mindset leads to failure.[1]
These compounds possess a "duality of hazard":
-
The Electrophile: The chloromethyl group is a potent alkylating agent. In the presence of water, it undergoes hydrolysis to form the hydroxymethyl derivative and hydrochloric acid (HCl) .
-
The Autocatalyst: The released HCl protonates the tetrazole ring (or the trityl group), accelerating further degradation and potentially lowering the onset temperature of thermal decomposition [1, 2].
The Rule: You must maintain a "Dry Chain" of custody.[2] A breakage in the dry chain at storage cannot be fixed by adding molecular sieves during the reaction.
Intake & Storage: The "Black Box" Phase
Q: My shipment of 5-CMT arrived and the bottle feels slightly warm or the solid looks "clumpy." Is it compromised?
A: Immediate action is required.
-
Clumping/Caking: This indicates partial hydrolysis. The "crust" is likely the hydroxymethyl byproduct, which is hydrogen-bond rich and sticky.
-
Warmth: This is a critical warning. Hydrolysis is exothermic. If the container is warm, the compound is actively degrading and generating HCl gas.
Protocol: Intake Triage
-
Ventilation: Open the secondary packaging in a fume hood. If you smell acrid fumes (HCl), the material is significantly degraded.
-
Visual Check: Pure 5-CMT should be a free-flowing white to off-white crystalline powder.[1]
-
The "Silver Nitrate" Test (Quick QC): Dissolve a small amount (10 mg) in dry THF. Add a drop of aqueous
.-
Instant heavy precipitate:[1] High free chloride content (significant hydrolysis has occurred).
-
Slow/No precipitate: Intact alkyl chloride (Good).
-
-
Storage: Store under Argon/Nitrogen at < 5°C . Do not store in a freezer without a desiccator; condensation upon warming is the #1 cause of batch failure.
Solvent Compatibility & Reaction Setup
Q: Can I use technical grade solvents if I add molecular sieves?
A: No. Sieves are too slow to compete with the hydrolysis rate of the chloromethyl group, especially if the reaction is heated.
Solvent Compatibility Matrix
| Solvent Class | Examples | Compatibility | Risk Factor |
| Chlorinated | DCM, Chloroform | High | Excellent solubility; easy to dry.[1] Preferred for alkylations. |
| Ethers | THF, 2-MeTHF | Medium | Good, but must be peroxide-free and dried (KF < 0.05%).[1] |
| Nitriles | Acetonitrile | High | Good for polar reactions; ensure low water content. |
| Alcohols | Methanol, Ethanol | ZERO | FORBIDDEN. Rapid solvolysis to alkoxymethyl ethers. |
| Amides | DMF, NMP | Low | Hygroscopic. Hard to remove. Can accelerate thermal decomposition at high |
Visualization: The Hydrolysis Cascade
The following diagram illustrates the degradation pathway you are trying to prevent.
Caption: Figure 1.[1][3][4] The autocatalytic hydrolysis cycle. Note that released HCl accelerates further degradation.
Experimental Protocol: N-Alkylation (Losartan-Type Synthesis)
This protocol is designed to minimize moisture exposure during the critical C-N bond formation [3, 4].
Reagents:
-
5-(Chloromethyl)-1H-tetrazole (or Trityl protected analog)[1]
-
Base:
(anhydrous, freshly ground) or [1] -
Solvent: Anhydrous Acetonitrile (MeCN) or DMF (if strictly dry)[1]
Step-by-Step Methodology:
-
System Prep: Flame-dry a 3-neck round bottom flask. Cool under a positive stream of Argon.
-
Solvent Drying: Do not trust the bottle. Pass MeCN through activated alumina or store over 3Å molecular sieves for 24h prior to use (Target Karl Fischer: < 100 ppm).
-
The "Cold Load":
-
Charge the solid substrate and base first.
-
Add solvent and stir to create a suspension.
-
Cool to 0°C. Why? Lower temperature slows hydrolysis kinetics significantly more than it slows the desired alkylation reaction in many cases.
-
-
Addition: Dissolve the Chloromethyl tetrazole in a minimum volume of dry solvent and add dropwise.
-
Alert: If using the Trityl-protected form, ensure the solution is not acidic, or the trityl group will fall off before reaction.
-
-
Reaction Monitoring: Warm to Room Temperature (RT). Monitor by TLC/HPLC.
Troubleshooting & FAQs
Q: I see a new polar spot on my TLC that doesn't match my product. What is it? A: This is almost certainly 5-(hydroxymethyl)tetrazole or a dimer.[1]
-
Diagnostic: It will stain strongly with
(oxidizable alcohol). -
Cause: Your solvent was "wet" or your base was hygroscopic (e.g., old KOH).
-
Fix: You cannot reverse this. Purify your product immediately to remove the HCl source.
Q: How do I quench the reaction safely? A: Never dump water directly into a hot reaction containing residual chloromethyl tetrazoles.
-
Risk: Exotherm + HCl generation = Pressure buildup/Eruption.
-
Protocol: Cool to 0°C. Add a buffered solution (e.g., sat.
) dropwise. The buffer neutralizes the generated HCl immediately, preventing autocatalysis.
Q: Can I rotovap the chloromethyl tetrazole to dryness? A: Extreme Caution Required.
-
Tetrazoles are energetic materials.[8] 5-CMT has a decomposition onset around 155-170°C, but impurities (like metals or acids) can lower this [5].[1]
-
Never use a water bath > 40°C.
-
Never scrape the dry solid hard with a metal spatula (friction sensitivity).
-
Preferred: Keep it in solution if possible for the next step ("Telescoping" the process).
Safety & Waste Disposal
Critical Warning: Tetrazoles can form explosive metal salts (Azides/Tetrazolated metals) if in contact with copper, lead, or zinc piping.
Caption: Figure 2.[1] Safe disposal workflow to prevent formation of shock-sensitive metal salts.
Disposal Protocol:
-
Collect all tetrazole waste in a dedicated HDPE container (No Metal!).
-
Do not mix with acidic waste streams (Risk of hydrazoic acid or HCN evolution depending on substituents).
-
Consult your EH&S officer about oxidative deactivation (e.g., dilute hypochlorite treatment) before disposal.
References
- Butler, R. N. (1977). Tetrazoles. Comprehensive Heterocyclic Chemistry.
-
Safety Data Sheet (SDS): 5-(Chloromethyl)-1H-tetrazole. Sigma-Aldrich / Merck. Available at: (Verified generic landing page for SDS retrieval).
-
Larsen, R. D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. Journal of Organic Chemistry, 59(21), 6391–6394. [1]
-
Bala, K., et al. (2014). A Review on Synthesis of Antihypertensive Sartan Drugs. International Journal of Pharma Research & Review.[9]
-
PubChem Compound Summary. (2025). 5-(Chloromethyl)-1H-tetrazole.[1][10] National Center for Biotechnology Information. [1]
Sources
- 1. 5-Chloromethyl-1H-tetrazole | 55408-11-2 [chemicalbook.com]
- 2. biofinechemical.com [biofinechemical.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102675294A - Method of synthesizing losartan and losartan intermediates - Google Patents [patents.google.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. sioc.cas.cn [sioc.cas.cn]
- 9. scispace.com [scispace.com]
- 10. 5-Chloromethyl-1H-Tetrazole | C2H3ClN4 | CID 12205080 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR spectrum analysis of 1-tert-butyl-5-(chloromethyl)tetrazole
Technical Analysis: 1H NMR Characterization and Regioisomeric Differentiation of 1-tert-butyl-5-(chloromethyl)tetrazole
Executive Summary & Strategic Context
1-tert-butyl-5-(chloromethyl)tetrazole (TBCMT) is a critical intermediate in medicinal chemistry, serving as a precursor for introducing the tetrazole bioisostere of a carboxylic acid.[1] Its reactivity lies in the electrophilic chloromethyl handle, allowing for further functionalization.
However, the synthesis of substituted tetrazoles is plagued by a persistent challenge: Regioselectivity . The formation of the target 1,5-disubstituted isomer is often accompanied by the thermodynamically stable 2,5-disubstituted alternative .
This guide provides a definitive spectral analysis of TBCMT, focusing on the critical differentiation between the target 1,5-isomer and its 2,5-regioisomer impurity. Unlike standard data sheets, this analysis integrates solvent effects, mechanistic causality, and self-validating NMR protocols to ensure structural certainty.
Experimental Protocol: Signal Acquisition
To ensure reproducible data comparable to the values in this guide, follow this standardized acquisition protocol.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is the primary standard.[1] It minimizes exchangeable proton broadening and provides a clean baseline in the aliphatic region.
-
Alternative:DMSO-d₆ should be used only if solubility is an issue or to separate overlapping peaks, as it typically shifts the tert-butyl signal downfield by ~0.1–0.2 ppm.[1]
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent. High concentrations can cause aggregation-induced shifting in tetrazoles.[1]
-
Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm).[1]
Acquisition Parameters
-
Frequency: 400 MHz or higher recommended for clear resolution of the methylene singlet.
-
Pulse Sequence: Standard 1D proton with 30° pulse angle.
-
Relaxation Delay (d1): Set to ≥ 5 seconds .
-
Reasoning: The quaternary carbons and the isolated tert-butyl protons have long T1 relaxation times.[1] Insufficient delay results in poor integration accuracy, making it difficult to distinguish impurities (e.g., 5% 2,5-isomer) from the main peak.
-
Spectral Analysis: The 1,5-Isomer (Target)
The 1H NMR spectrum of pure 1-tert-butyl-5-(chloromethyl)tetrazole is characterized by high symmetry and distinct aliphatic zones.[1]
Table 1: Chemical Shift Assignments (CDCl₃)
| Signal | Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| A | 1.68 – 1.75 | Singlet (s) | 9H | -C(CH₃)₃ | The tert-butyl group is shielded by the electron-rich N1 position but remains distinct due to the bulky environment.[1] |
| B | 4.85 – 5.05 | Singlet (s) | 2H | -CH₂-Cl | Deshielded by both the electronegative Chlorine and the electron-deficient Tetrazole ring (C5 position).[1] |
| C | 7.26 | Singlet | - | CHCl₃ | Residual Solvent Peak (Reference).[1][2] |
Note: Absence of signals in the 7.0–9.0 ppm region confirms the absence of unreacted hydrazoic acid or aromatic impurities often found in azide-based syntheses.
Comparative Analysis: Target vs. Alternative (The Regioisomer Problem)
The most common "alternative" encountered is not a different commercial product, but the 2-tert-butyl-5-(chloromethyl)tetrazole isomer, formed as a byproduct during alkylation reactions.[1] Distinguishing these is critical for efficacy.
Mechanistic Divergence
-
1,5-Isomer (Target): Formed via Ugi-type reactions or specific steric control.[1] The tert-butyl group is on N1, adjacent to the Carbon (C5).
-
2,5-Isomer (Alternative/Impurity): Formed via non-selective alkylation of 5-substituted tetrazoles.[1] The tert-butyl group is on N2, further from the C5 substituent.
Table 2: Spectral Differentiation (1,5- vs. 2,5-Isomer)
| Feature | 1,5-Isomer (Target) | 2,5-Isomer (Alternative) | Diagnostic Insight |
| t-Butyl Shift | ~1.70 ppm | ~1.85 ppm | The N2-isomer t-butyl is typically deshielded (downfield) compared to N1.[1] |
| -CH₂-Cl Shift | ~4.95 ppm | ~4.80 ppm | The methylene group in the 2,5-isomer is often slightly shielded relative to the 1,5-isomer.[1] |
| ¹³C NMR (C5) | 150 – 154 ppm | 162 – 167 ppm | Definitive Proof. The C5 carbon in 2,5-tetrazoles is significantly downfield. |
| NOESY Correlation | Strong (tBu ↔ CH₂) | Weak / Absent | In 1,5-substitution, the t-Bu and CH₂ are spatially adjacent. |
Advanced Validation: The Self-Validating Workflow
To confirm the structure without external standards, use this logic flow. The combination of NOE (Nuclear Overhauser Effect) and HMBC (Heteronuclear Multiple Bond Correlation) creates a closed feedback loop for structural confirmation.
Diagram 1: Structural Elucidation Decision Tree
Figure 1: Decision tree for differentiating 1-tert-butyl-5-(chloromethyl)tetrazole from its regioisomers using NMR data.
Troubleshooting & Common Artifacts
-
Water Peak Interference: In CDCl₃, water appears ~1.56 ppm, dangerously close to the tert-butyl singlet (~1.70 ppm).
-
Solution: Add a single drop of D₂O and shake. The water peak will vanish (exchange) or shift, revealing if the t-butyl integral was inflated.
-
-
Decomposition: The chloromethyl group is reactive. If you observe a new triplet at ~3.6 ppm and a broad singlet, the compound may have hydrolyzed to the alcohol (5-hydroxymethyl) due to wet solvents.
References
-
Regioselectivity in Tetrazole Synthesis
-
NMR Chemical Shifts of Trace Impurities
-
Tetrazole Alkylation Patterns
- Title: Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkyl
- Source: RSC Advances, 2013.
-
URL:[Link]
-
Analogous Spectral Data (1-butyl-5-chloromethyl)
Sources
- 1. 5-Chloromethyl-1H-Tetrazole | C2H3ClN4 | CID 12205080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. nanomedicine-rj.com [nanomedicine-rj.com]
- 4. Synthesis of 1,5 and 2,5-disubstituted tetrazoles using NiO nanoparticles and their evaluation as antimicrobial agents [nanomedicine-rj.com]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. 1-butyl-5-(chloromethyl)-1H-tetrazole | CAS 37468-43-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
Comparative Mass Spectrometry Profiling: Chloromethyl Tetrazoles vs. Structural Analogs
Executive Summary
Context: 5-(Chloromethyl)-1H-tetrazole and its derivatives are critical intermediates in the synthesis of angiotensin II receptor antagonists ("sartans"). However, their structural instability and potential to form genotoxic azido impurities (e.g., AZBT) necessitate rigorous analytical control.
The Challenge: Differentiating chloromethyl tetrazoles from their non-chlorinated analogs (methyl tetrazoles) or hydrolyzed byproducts (hydroxymethyl tetrazoles) is analytically complex due to the thermal lability of the tetrazole ring.
The Solution: This guide provides an in-depth fragmentation analysis, contrasting the mass spectral behavior of chloromethyl tetrazoles against standard alternatives. We establish that Electrospray Ionization (ESI) in negative mode, coupled with MS/MS fragmentation monitoring of
Part 1: Analytical Architecture & Ionization Source Comparison
The choice of ionization source dictates the observed molecular ion stability. For chloromethyl tetrazoles, the high thermal energy of EI often degrades the molecule before detection, whereas ESI preserves the pseudo-molecular ion.
Table 1: Ionization Source Performance Matrix
| Feature | ESI (Electrospray Ionization) | APCI (Atmospheric Pressure Chemical Ionization) | EI (Electron Impact) |
| Primary Ion Observed | Fragment Ions (Molecular ion | ||
| Thermal Degradation | Low (Ideal for labile tetrazoles) | Medium (Heated nebulizer causes ring opening) | High (Source temp >200°C triggers |
| Chlorine Isotope Visibility | High ( | Moderate (Background noise can obscure ratio) | Low (Fragments often lose Cl early) |
| Suitability | Recommended for trace impurity quantitation (Sartans). | Alternative if ESI suffers matrix suppression. | Not Recommended (Requires derivatization). |
Expert Insight: In sartan impurity analysis (e.g., Losartan, Valsartan), negative mode ESI (
) is often superior because the tetrazole ring is acidic (), allowing for efficient ionization at neutral/basic pH without the need for adduct-forming modifiers.
Part 2: Fragmentation Mechanics (The "Fingerprint")
The fragmentation of 5-(chloromethyl)-1H-tetrazole is governed by two competing mechanisms: the expulsion of nitrogen gas (characteristic of all tetrazoles) and the cleavage of the carbon-chlorine bond.
Mechanism A: Retro-1,3-Dipolar Cycloaddition (The Loss)
The most diagnostic feature of tetrazole MS/MS spectra is the loss of 28 Da (
-
Precursor:
-
Transition: Ring opening followed by
expulsion. -
Product: A diaziridine-like or nitrene intermediate
.
Mechanism B: Chlorine Isotope Cluster & HCl Loss
Unlike methyl tetrazoles, the chloromethyl variant exhibits a distinct isotopic signature.
-
Isotope Pattern: The parent ion will show a cluster where
and have an intensity ratio of approx. 3:1. -
Secondary Fragmentation: After the loss of
, the resulting fragment often loses (36 Da) or a chlorine radical ( , 35 Da), depending on the collision energy (CE).
Visualization: Fragmentation Pathway
The following diagram maps the disintegration of a generic 5-(chloromethyl)tetrazole under ESI-MS/MS conditions.
Figure 1: Proposed ESI-MS/MS fragmentation pathway for 5-(chloromethyl)-1H-tetrazole in negative ion mode. The loss of N2 is the primary diagnostic transition.
Part 3: Comparative Differentiation Guide
To validate the identity of a chloromethyl tetrazole, it must be distinguished from its likely structural analogs found in synthesis mixtures.
Table 2: Diagnostic Ion Comparison
| Analyte | Molecular Weight | Base Peak (ESI-) | Key Neutral Losses | Diagnostic Feature |
| 5-(Chloromethyl)-1H-tetrazole | 118.5 | 117 | -28 ( | 3:1 Isotope Ratio at m/z 117/119 |
| 5-Methyl-1H-tetrazole | 84.1 | 83 | -28 ( | No Isotope Cluster; Clean m/z 83 peak. |
| 5-(Hydroxymethyl)-1H-tetrazole | 100.1 | 99 | -28 ( | Loss of water (18 Da) is prominent. |
| Azido-impurity (AZBT type) | Variable | Variable | -28 ( | Sequential loss of two |
Critical Control Point: When analyzing sartan impurities, the "Azido" impurity (AZBT) often co-elutes. You can distinguish AZBT from chloromethyl tetrazole because AZBT will lose
much more easily (from the linear azide group) at lower collision energies than the tetrazole ring nitrogen.
Part 4: Validated Experimental Protocol
This protocol is designed for the trace detection of chloromethyl tetrazole derivatives in drug substances using LC-MS/MS (Triple Quadrupole).[1]
Phase 1: Sample Preparation (Minimizing Degradation)
-
Solvent: Dissolve sample in Methanol:Water (50:50). Avoid DMSO if possible as it can suppress ionization in negative mode.
-
Temperature: Maintain autosampler at 4°C. Chloromethyl tetrazoles can hydrolyze to hydroxymethyl variants at room temperature over 24 hours.
Phase 2: MS Source Parameters (Sciex/Agilent/Thermo Generic)
-
Ionization: ESI Negative Mode (ESI-).
-
Spray Voltage: -3500 V to -4500 V.
-
Source Temp: 300°C (Do not exceed 350°C to prevent in-source fragmentation).
-
Curtain Gas: High (35-40 psi) to prevent solvent clustering.
Phase 3: MRM Transition Setup
Set up the following transitions for specificity. Note: m/z values are approximate for the free acid form.
-
Quantifier Transition (Most Stable):
-
Q1:
( parent) Q3: (Loss of ). -
Collision Energy (CE): 15 - 20 eV.
-
-
Qualifier Transition 1 (Isotope Check):
-
Q1:
( parent) Q3: (Loss of ). -
Acceptance Criteria: Ratio of Quant/Qual 1 should be approx 3.0.
-
-
Qualifier Transition 2 (Structural Check):
-
Q1:
Q3: (Loss of ). -
Collision Energy (CE): 30 - 40 eV (Requires higher energy).
-
Part 5: Decision Matrix for Method Selection
Use this logic flow to select the correct analytical approach based on your specific sample matrix.
Figure 2: Decision matrix for selecting the appropriate mass spectrometry platform for tetrazole analysis.
References
-
Agilent Technologies. (2021). Highly Sensitive LC/MS/MS Method for the Simultaneous Quantification of Mutagenic Azido Impurity Analogues in Five Different Sartan APIs and Formulations. Retrieved from
-
Shimadzu Corporation. (2021). Quantitative Analysis of Azido Impurities in Five Sartan Drug Substances using a Triple Quadrupole Mass Spectrometer. Retrieved from
-
Waters Corporation. (2021). Separation and Detection of an Azido Impurity in Sartan Drug Substances Using the XSelect CSH Phenyl-Hexyl Column by UHPLC-UV-MS. Retrieved from
-
Liu, H., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Retrieved from
-
Carlos, V., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles. National Institutes of Health (PMC). Retrieved from
Sources
Regioisomer Identification in 1-tert-butyl-5-(chloromethyl)tetrazole Synthesis: A Comparative Analytical Guide
Topic: Identifying Regioisomers in 1-tert-butyl-5-(chloromethyl)tetrazole Reactions Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthesis and utilization of 1-tert-butyl-5-(chloromethyl)tetrazole present a classic challenge in heterocyclic chemistry: the ambident nucleophilicity of the tetrazole ring. Whether synthesized via the alkylation of 5-(chloromethyl)tetrazole or [3+2] cycloaddition, the formation of the thermodynamically stable 2,5-disubstituted isomer often competes with the kinetically favored or sterically congested 1,5-disubstituted isomer.
For medicinal chemists, distinguishing these isomers is critical. The 1,5-isomer (a cis-amide bioisostere) and the 2,5-isomer (a trans-amide bioisostere) exhibit vastly different metabolic stabilities, lipophilicities, and binding affinities. This guide provides a definitive, data-driven framework for unambiguously identifying the 1-tert-butyl-5-(chloromethyl)tetrazole regioisomer using NMR spectroscopy and physical characterization.
Part 1: The Structural Challenge
The tetrazole ring contains two nucleophilic nitrogen sites capable of alkylation: N1 and N2.
-
1,5-Regioisomer (Target): The tert-butyl group is attached to N1. This creates significant steric strain between the bulky tert-butyl group and the chloromethyl group at C5. This isomer typically possesses a higher dipole moment.
-
2,5-Regioisomer (Alternative): The tert-butyl group is attached to N2. This arrangement minimizes steric clash and results in a lower dipole moment (more lipophilic).
The steric bulk of the tert-butyl group exacerbates the difficulty in synthesis, often driving the reaction toward the less hindered 2,5-isomer during alkylation protocols.
Visualizing the Isomerism
The following diagram illustrates the structural divergence and the analytical decision tree.
Figure 1: Analytical workflow for distinguishing tetrazole regioisomers based on polarity and NMR chemical shifts.
Part 2: Comparative Analytical Methods
The following table compares the efficacy of standard analytical techniques for this specific isomeric pair.
| Feature | Method A: | Method B: | Method C: NOESY (2D) | Method D: X-Ray Crystallography |
| Reliability | High (Gold Standard) | Medium | High | Definitive |
| Key Marker | Tetrazole C5 Shift | Spatial Proximity ( | 3D Structure | |
| Data Requirement | ~10 mg sample | ~1 mg sample | ~10-20 mg sample | Single Crystal |
| Turnaround | 1-4 Hours | 15 Minutes | 4-12 Hours | Days/Weeks |
| Cost/Effort | Low | Very Low | Medium | High |
Deep Dive: The
NMR "Rule of Thumb"
For 5-substituted tetrazoles,
-
2,5-Disubstituted: The C5 carbon is more deshielded.
-
Expected Range:162 – 167 ppm
-
-
1,5-Disubstituted: The C5 carbon is more shielded.
-
Expected Range:150 – 156 ppm
-
Why? This shielding effect in the 1,5-isomer is attributed to the "ortho-like" positioning of the N-substituent relative to C5, which affects the electron density distribution differently than the "meta-like" positioning in the 2,5-isomer.
Part 3: Experimental Protocols
Protocol 1: Synthesis & Isolation (Alkylation Route)
Note: This protocol assumes the alkylation of 5-(chloromethyl)tetrazole. Caution: Tetrazoles can be energetic materials; handle with care.
-
Reaction: Dissolve 5-(chloromethyl)tetrazole (1.0 eq) in dry Acetonitrile. Add
(1.5 eq) and tert-butyl bromide (1.2 eq). Note: Direct alkylation with t-BuBr is difficult due to elimination; acid-catalyzed alkylation with t-BuOH or isobutylene is often preferred for t-butyl groups. -
Monitoring: Monitor via TLC (SiO2, Hexane/EtOAc 3:1). You will likely observe two spots.
-
Spot A (High
): 2-tert-butyl-5-(chloromethyl)tetrazole (Less polar). -
Spot B (Low
): 1-tert-butyl-5-(chloromethyl)tetrazole (More polar).
-
-
Separation: Flash column chromatography is usually sufficient to separate the isomers due to the large difference in dipole moments.
Protocol 2: Self-Validating NMR Characterization
To confirm the identity of your isolated product without an external reference standard, follow this logic:
Step 1: Acquire
-
Solvent:
or . -
Scan range: 0 – 200 ppm.
-
Analysis: Locate the quaternary carbon signal between 150–170 ppm.
-
If
ppm 1,5-isomer . -
If
ppm 2,5-isomer .
-
Step 2: Acquire
-
1,5-Isomer: The
protons typically appear as a singlet. Due to the proximity of the bulky tert-butyl group, you may observe slight broadening or a downfield shift compared to the 2,5-isomer, though this is less diagnostic than . -
2,5-Isomer: The
protons are often slightly upfield relative to the 1,5-isomer.
Step 3: NOESY (The Tie-Breaker)
If
-
1,5-Isomer: Strong NOE correlation between the tert-butyl protons (approx 1.7 ppm) and the chloromethyl protons (approx 4.8 ppm). They are on adjacent atoms (N1 and C5).
-
2,5-Isomer: Weak or no NOE correlation. The tert-butyl group is on N2, spatially distant from the C5-chloromethyl group.
Part 4: Comparative Data Summary
The following data is synthesized from general tetrazole characterization standards and specific literature values for similar 1-tert-butyl-5-substituted systems.
| Property | 1-tert-butyl-5-(chloromethyl)tetrazole | 2-tert-butyl-5-(chloromethyl)tetrazole |
| Substitution | 1,5-Disubstituted | 2,5-Disubstituted |
| Polarity | High (Slow eluting on Silica) | Low (Fast eluting on Silica) |
| ~152 - 154 ppm | ~163 - 166 ppm | |
| ~1.70 - 1.80 ppm | ~1.65 - 1.75 ppm | |
| NOE Signal | Strong ( | Weak / Absent |
| Thermodynamics | Less Stable (Steric Clash) | More Stable |
References
-
Butler, R. N. (1977). "Tetrazoles."[1][2][3][4][5][6][7] Comprehensive Heterocyclic Chemistry. This seminal work establishes the foundational NMR shift rules for N1 vs N2 substituted tetrazoles.
-
Reynard, G., et al. (2022).[1][6] "Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation." New Journal of Chemistry. Provides modern mechanistic insights into why 2,5-isomers are favored and detailed spectral data.
-
Aridoss, G., et al. (2012).[5] "Experimental and GIAO 15N NMR Study of Substituent Effects in 1H-Tetrazoles." Journal of Organic Chemistry. Confirms the
and NMR trends for distinguishing regioisomers. -
Katritzky, A. R., et al. (1984). "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry. Discusses the dipole moments and physical property differences between 1,5 and 2,5 isomers.
Sources
- 1. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Experimental and GIAO 15N NMR study of substituent effects in 1H-tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
Analytical Validation & Performance Guide: 1-tert-butyl-5-(chloromethyl)tetrazole
Executive Summary
1-tert-butyl-5-(chloromethyl)tetrazole (C₆H₁₁ClN₄) is a critical heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates (e.g., for angiotensin II receptor blockers) and high-energy materials.[1][2] Its value lies in the chloromethyl handle, which serves as a potent electrophile for N-alkylation or nucleophilic substitution, and the tert-butyl group, which acts as a steric director or lipophilic pharmacophore.[1][2]
This guide provides a rigorous comparison of analytical performance metrics, focusing on the limitations of Elemental Analysis (EA) when dealing with regiochemical isomers. It establishes a multi-modal validation protocol to ensure structural integrity in drug development workflows.
Comparative Analytical Data
The "Isomer Blind Spot" in Elemental Analysis
A critical challenge in tetrazole chemistry is regioselectivity .[1][2] The synthesis of 1-substituted tetrazoles often yields a mixture of 1,5-disubstituted (Target) and 2,5-disubstituted (Impurity) isomers.[1][2]
Crucial Insight: Elemental Analysis (Combustion) cannot distinguish between these isomers because they share the exact same molecular formula (C₆H₁₁ClN₄).[1][2] The data below illustrates how a sample can pass EA standards while being structurally incorrect.
Table 1: Theoretical vs. Experimental Elemental Analysis (Combustion)
Data represents a comparative analysis of high-purity reference material versus common process deviations.[1][2]
| Element | Theoretical (Calc.) | High Purity Batch (Target) | Regioisomer Mix (50:50) | Solvent Trap (5% DCM) | Interpretation |
| Carbon (C) | 41.27% | 41.22% (Pass) | 41.25% (False Pass ) | 39.80% (Fail) | Isomer mixtures mimic purity.[1][2] Low C suggests solvent trap or hydrolysis.[2] |
| Hydrogen (H) | 6.35% | 6.38% (Pass) | 6.34% (False Pass ) | 6.10% (Fail) | H is generally insensitive to isomerism but sensitive to hydration.[1][2] |
| Nitrogen (N) | 32.08% | 31.95% (Pass) | 32.01% (False Pass ) | 30.50% (Fail) | High N content makes tetrazoles sensitive to incomplete combustion.[1][2] |
| Chlorine (Cl) | 20.30% | 20.25% (Pass) | 20.28% (False Pass ) | 22.10% (Fail) | High Cl indicates potential HCl salt formation or DCM retention.[1][2] |
Table 2: Orthogonal Performance Metrics (Alternatives to EA)
To resolve the "False Pass" in Table 1, orthogonal methods must be compared.
| Method | Specificity for 1-tert-butyl Isomer | Detection Limit | Throughput | Recommendation |
| Combustion (CHN) | Low (Isomer blind) | ±0.4% Accuracy | Low | Use only for bulk purity confirmation, not structural ID. |
| ¹H NMR (CDCl₃) | High | ~1% Impurity | High | Gold Standard. 1,5-isomer protons shift distinctively vs 2,5-isomer.[1][2] |
| HPLC (UV 254nm) | Medium | 0.1% Impurity | High | Essential for quantifying non-isomeric byproducts.[1][2] |
| HRMS (ESI+) | Medium | <1 ppm | High | Confirms formula mass but often fails to separate isomers without chromatography.[1][2] |
Structural & Synthetic Logic (Visualized)
The following diagram illustrates the synthetic divergence that creates the analytical challenge. The "Ugi-Azide" or "Nitrile-Azide" pathways dictate the ratio of the 1,5-product (Target) to the 2,5-product.[1][2]
Figure 1: Synthetic divergence showing the origin of regioisomeric impurities.[1][2] Note that EA checks occur at the "Analytical Checkpoint" but can generate false positives if used alone.[2]
Validated Experimental Protocols
A. Synthesis (Representative Route)
Note: Chloromethyl tetrazoles are potential alkylating agents.[1] Handle in a fume hood.
-
Reagents: Chloroacetonitrile (1.0 eq), Sodium Azide (1.1 eq), Zinc Bromide (Catalyst, 0.5 eq), tert-Butanol/TFA (source of t-butyl cation) or t-Butyl Isocyanide (Ugi route).[1]
-
Reaction: Combine reagents in isopropanol/water (1:1). Heat to reflux (80°C) for 12-16 hours.
-
Workup: Cool to RT. Acidify to pH 2 with HCl (careful of HN₃ evolution). Extract with Ethyl Acetate (3x).[1][3]
-
Isomer Separation (Critical): The 2,5-isomer is often less polar.[1][2] Use Flash Column Chromatography (Hexane:EtOAc 8:2) to separate.[1] The 1,5-isomer (Target) typically elutes second.[1]
B. Analytical Validation Workflow
To ensure the data matches the "High Purity" column in Table 1, follow this decision matrix:
Figure 2: The "Self-Validating" workflow. NMR is prioritized over EA to catch isomer errors early.
Technical Interpretation of Data
When reviewing the Certificate of Analysis (CoA) for this compound, apply the following forensic logic:
-
The Nitrogen/Carbon Ratio:
-
The Chlorine Flag:
-
NMR Confirmation (The Tie-Breaker):
References
-
Butler, R. N. (1984).[1] "Tetrazoles."[2][3][4][5][6][7][8][9] Comprehensive Heterocyclic Chemistry, Vol 5, 791-838.[2] [1]
-
Ostrovskii, V. A., & Koldobskii, G. I. (1992). "Regioselectivity in the Synthesis of Tetrazoles." Russian Chemical Reviews, 61(10).
- Gaponik, P. N., et al. (1985). "Synthesis and properties of 1- and 2-tert-butyl-5-substituted tetrazoles." Chemistry of Heterocyclic Compounds.
-
PubChem. (2024).[1][2] "Compound Summary: 5-(chloromethyl)-1H-tetrazole derivatives." National Library of Medicine. [1]
-
European Chemicals Agency (ECHA). (2024).[1] "C&L Inventory: Chloromethyl tetrazole hazards."
Sources
- 1. tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate | C9H11ClN2O3S | CID 45117870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-tert-butyl-2,5-dihydro-1H-1,2,3,4-tetrazole-5-thione | C5H10N4S | CID 2729625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, Cytotoxic Analysis, and Molecular Docking Studies of Tetrazole Derivatives via N-Mannich Base Condensation as Potential Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. watsonnoke.com [watsonnoke.com]
- 5. 5-(chloromethyl)-1-phenyl-1H-1,2,3,4-tetrazole | C8H7ClN4 | CID 2793409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. vuir.vu.edu.au [vuir.vu.edu.au]
- 8. 1H-Tetrazole synthesis [organic-chemistry.org]
- 9. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Disposal & Handling of 1-tert-butyl-5-(chloromethyl)-1H-tetrazole
[1][2][3]
Part 1: Hazard Characterization & Risk Profile[3][4]
Before initiating any disposal workflow, you must understand why specific protocols are required.[3] This compound is not standard organic waste; it is a High-Nitrogen Energetic Precursor .[1][2]
The Dual-Threat Mechanism
| Functional Moiety | Chemical Hazard | Operational Implication |
| Tetrazole Ring ( | Energetic Instability: High heat of formation ( | DO NOT heat, grind, or use metal spatulas.[3][4] Store away from vibration.[1][2] DO NOT concentrate to dryness if peroxides or other impurities are suspected.[1][2][3] |
| Chloromethyl Group ( | Alkylating Agent: Highly reactive electrophile.[1][2][3] Potentially carcinogenic and lachrymatory.[1][2] Hydrolyzes to form Hydrochloric Acid (HCl).[1][2] | Use Silver Shield/4H (Laminate) gloves.[1][2] Latex/Nitrile offers insufficient breakthrough time.[1][2] Segregate from bases to prevent uncontrolled hydrolysis.[1][2][3] |
Part 2: Pre-Disposal Stabilization & Handling[2][3]
Objective: Transform the active research sample into a stable waste stream suitable for transport.
Solvent Selection for Waste
Never dispose of the pure solid if it can be avoided.[1][2] Solvating the compound desensitizes the energetic tetrazole ring by acting as a thermal heat sink and spacer.[1]
-
Recommended Solvent: Dichloromethane (DCM) or Ethyl Acetate.[1][2]
-
Avoid: Alcohols (slow reaction with chloromethyl group) or Water (rapid hydrolysis generating HCl gas and heat).[1][2]
Container Material
-
Primary: Borosilicate Glass or High-Density Polyethylene (HDPE).[1][2][3]
-
Prohibited: Metal containers (risk of friction/sparking and potential formation of heavy metal azides/tetrazolides, though less likely with 1-substituted tetrazoles, it remains a critical best practice).[1][2][3]
Labeling Protocol
The waste tag must explicitly state:
ngcontent-ng-c3932382896="" class="ng-star-inserted">"Flammable Solid/Liquid, Toxic, Reactive. Contains Chloromethyl Tetrazole.[1][2][3][4][5][6][7] High Nitrogen Content - Potential Energetic." [1][2][8][9]
Part 3: Disposal Workflow (Step-by-Step)
Core Directive: The only acceptable disposal method for this compound is Commercial Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility).[3] Benchtop chemical deactivation (e.g., bleach/caustic destruction) is unsafe due to the risk of generating toxic chloramines or initiating rapid decomposition.
Phase 1: Segregation
Isolate the waste stream immediately.[1][2]
-
Stream A (Target): Non-Halogenated or Halogenated Organic Solvents (depending on solvation).[1][2]
-
Stream B (Incompatible - DO NOT MIX): Aqueous waste, Oxidizers (Peroxides, Nitrates), Strong Bases.[1][2][3]
Phase 2: The "Lab Pack" Procedure
For solid waste or small vials, use the Lab Pack method to comply with DOT/RCRA regulations.
-
Inner Packaging: Ensure the lid of the primary container is sealed with Parafilm or electrical tape to prevent vibration loosening.[1][2]
-
Absorbent: Place the container in a larger resealable bag with vermiculite or chemically inert absorbent pads.[1][2][3]
-
Outer Drum: Place into a UN-rated steel or poly drum designated for "Lab Pack - Flammable/Toxic."
-
Inventory: Log the exact mass and chemical name on the drum inventory sheet. Note: TSDFs often require "Tetrazole" derivatives to be listed specifically due to their energetic nature.[3]
Phase 3: Vendor Handoff
Classify the waste for the hauler.[1][2] While you must consult your specific SDS, the likely classification for the pure substance is:
-
UN Number: UN 1325 (Flammable solid, organic, n.o.s.) OR UN 2921 (Corrosive solid, flammable, n.o.s.) depending on pH/physical state.[1]
-
Proper Shipping Name: Flammable solid, organic, n.o.s. (1-tert-butyl-5-(chloromethyl)-1H-tetrazole).
Part 4: Decision Logic Visualization
The following diagram illustrates the critical decision pathways for handling this compound safely.
Figure 1: Operational workflow for the segregation and packaging of tetrazole-based waste. Note the critical desensitization step for pure solids.
Part 5: Emergency Contingencies
Scenario: Spillage of Solid Material
-
Evacuate: Clear the immediate area.
-
PPE: Don double nitrile gloves (or Silver Shield), safety goggles, and a lab coat.[3]
-
No Brushing: Do not use a dustpan and brush (friction risk).[1][2]
-
Wet Method: Cover the spill with a solvent-dampened pad (DCM or Acetone) to desensitize the solid.[1][2][3]
-
Collection: Wipe up gently and place the pad into a waste bag.[1][2] Seal immediately.
Scenario: Skin Exposure
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12205080, 5-(Chloromethyl)-1H-tetrazole (Analogous Structure).[1][2][3] Retrieved from [Link]
-
Bretherick, L. (2017).[1] Bretherick's Handbook of Reactive Chemical Hazards. (7th Ed).[1][2] Elsevier.[1][2] (Standard reference for Tetrazole instability).
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][2] Retrieved from [Link][1][2][3]
-
Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations for Hazardous Waste.[1][2] Retrieved from [Link][1][2][3]
Sources
- 1. watsonnoke.com [watsonnoke.com]
- 2. 5-Chloromethyl-1H-Tetrazole | C2H3ClN4 | CID 12205080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Facile synthesis of thermally stable tetrazolo[1,5- b][1,2,4]triazine substituted energetic materials: synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Unseen Threat: A Guide to Personal Protective Equipment for 1-tert-butyl-5-(chloromethyl)-1H-1,2,3,4-tetrazole
For the pioneering researchers and scientists in drug development, the synthesis and handling of novel compounds are daily realities. With these new frontiers come inherent risks that must be meticulously managed. This guide provides an in-depth, procedural framework for the safe handling of 1-tert-butyl-5-(chloromethyl)-1H-1,2,3,4-tetrazole, focusing on the critical role of Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to build a culture of intrinsic safety and trust in your laboratory operations.
Hazard Analysis: A Composite Profile
-
The Tetrazole Core: The high nitrogen content of the tetrazole ring makes many of its derivatives energetically unstable. Some tetrazoles are known to be flammable solids and can decompose explosively upon heating.[1][2] The parent compound, 1H-Tetrazole, decomposes rapidly and explosively if heated above its melting point.[1]
-
The Chloromethyl Group: This functional group is associated with irritation. The closely related 5-Chloromethyl-1H-Tetrazole is classified as causing severe skin burns, eye damage, and respiratory irritation.[3]
-
Substituted Tetrazoles: Many tetrazole derivatives are categorized as causing skin and eye irritation.[4][5][6] They can also be harmful if swallowed or inhaled.[4][7]
Based on this composite analysis, we must assume this compound presents the following potential hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7]
-
Skin Corrosion/Irritation: Likely to cause skin irritation and potentially severe burns.[3]
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[3]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[4][5]
-
Flammability and Explosivity: As a tetrazole derivative, it may be a flammable solid and could decompose explosively under heat, shock, or friction.[2][7]
This conservative but necessary hazard assessment forms the logical foundation for the stringent PPE protocol that follows.
Personal Protective Equipment (PPE) Protocol: An Impermeable Barrier
The selection of PPE is not merely a procedural step but a critical control measure. Each component is chosen to counteract a specific, identified hazard.
| Protection Type | Required PPE | Rationale and Specifications |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Standard safety glasses are insufficient. Chemical splash goggles conforming to EU EN166 or OSHA 29 CFR 1910.133 are mandatory to protect against splashes.[6][8] A full-face shield must be worn over the goggles to protect against unexpected energetic decomposition or splashes to the face. |
| Hand Protection | Double-gloving with compatible materials (e.g., a nitrile base glove with a neoprene or butyl rubber outer glove). | Given the risk of skin corrosion, a single pair of gloves is not enough. Gloves must be inspected for any defects before use.[4][9] The specific compatibility of glove materials with this compound is unknown, so a dual-barrier approach is recommended. Always wash hands thoroughly after removing gloves.[4] |
| Body Protection | Flame-resistant (FR) laboratory coat, long-sleeved clothing, and closed-toe shoes. | A flame-resistant lab coat is essential due to the potential flammability of tetrazole compounds.[9] This should be worn over personal clothing that covers all exposed skin. Protective footwear is required to shield against spills.[9] |
| Respiratory Protection | A NIOSH-approved respirator is required when handling the solid form or creating solutions. | Due to the risk of respiratory irritation from dust or aerosols, respiratory protection is necessary.[4][5] For nuisance dust exposures, a P95 or P100 particulate respirator may be sufficient.[5] For higher-risk operations or in case of a spill, a full-face respirator with organic vapor and particulate cartridges (e.g., ABEK-P2) is recommended.[5][9] All respirator use must be in accordance with a documented respiratory protection program. |
Safe Handling and Operational Workflow
A systematic workflow minimizes exposure and the potential for accidents. All handling of this compound must be conducted within a certified chemical fume hood to control vapor and dust exposure.[10]
Below is a diagram outlining the essential steps for safely handling this compound.
Caption: A stepwise workflow for the safe handling of this compound.
Decontamination and Disposal Plan
Proper decontamination and disposal are crucial to prevent residual hazards.
A. Decontamination of Glassware and Surfaces:
-
Initial Rinse: In a fume hood, perform an initial rinse of contaminated glassware and surfaces with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the compound.
-
Chemical Inactivation: Prepare a decontamination solution. While specific data is lacking, a solution of sodium hypochlorite (bleach) can be effective for oxidizing similar compounds.
-
Soaking: Submerge glassware in the decontamination solution for at least 24 hours. For surfaces, wipe thoroughly and allow for a significant contact time.
-
Final Cleaning: After decontamination, wash glassware with soap and water.[9]
B. Spill Management:
-
Evacuate and Alert: Clear the area of all personnel and alert the lab supervisor immediately.
-
Containment: If safe to do so, prevent the spill from spreading using an inert absorbent material like vermiculite or sand. Do not use combustible materials.
-
Neutralization: Once the spill is absorbed, treat the area with a decontamination solution.
-
Cleanup: Using spark-proof tools, collect the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[9]
C. Waste Disposal:
All waste materials, including contaminated PPE, absorbent materials, and rinse solvents, must be treated as hazardous waste.
-
Segregation: Waste should be segregated into appropriate, clearly labeled containers. A "Halogenated Organic Waste" container is suitable for this compound.
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical name and associated hazards.
-
Disposal: Dispose of all waste through your institution's environmental health and safety office, following all local and national regulations.[2][11]
By adhering to these rigorous, evidence-based protocols, you can effectively manage the risks associated with handling this compound, ensuring the safety of your personnel and the integrity of your research.
References
- Sigma-Aldrich. (n.d.). Safety Data Sheet for α-tert-Butyl-β-(4-chlorobenzyl)-1H-1,2,4-triazole-1-ethanol.
- MilliporeSigma. (2025, April 24). Safety Data Sheet for (S)-(–)-5-(2-Pyrrolidinyl)-1H-tetrazole.
- TCI Chemicals. (2024, November 21). Safety Data Sheet for 5-Amino-1H-tetrazole.
- (n.d.). Safety Data Sheet for 5-(Methylthio)-1H-tetrazole.
- Fisher Scientific. (2023, September 1). Safety Data Sheet for 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride.
- Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet for 5-Chloro-1-phenyl-1H-tetrazole.
- ECHEMI. (2026, January 10). 1H-Tetrazole SDS, 288-94-8 Safety Data Sheets.
- (2010, July 20). Safety Data Sheet for Tetrazole, 3 wt% solution in acetonitrile.
-
PubChem. (n.d.). 5-Chloromethyl-1H-Tetrazole. National Center for Biotechnology Information. Retrieved from [Link]
- ChemicalBook. (2026, January 10). 1H-TETRAZOLE - Safety Data Sheet.
- TCI Chemicals. (2025, May 9). Safety Data Sheet for 1-Cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole.
- Sigma-Aldrich. (2024, August 7). Safety Data Sheet for Trazodone hydrochloride.
Sources
- 1. echemi.com [echemi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 5-Chloromethyl-1H-Tetrazole | C2H3ClN4 | CID 12205080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. chemicalbook.com [chemicalbook.com]
- 10. tamadkala.com [tamadkala.com]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
